4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-EN-2-one
Description
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Properties
IUPAC Name |
(E)-4-(2,5-dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-17-9-4-5-10(18-2)8(7-9)3-6-11(16)12(13,14)15/h3-7H,1-2H3/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGSOWRHAWYAOQ-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and NMR Spectral Analysis of 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one: A Comprehensive Technical Guide
Executive Summary
The incorporation of trifluoromethyl ( -CF3 ) groups into α,β -unsaturated ketones creates highly polarized, "push-pull" pharmacophores that are highly sought after in modern drug discovery (e.g., for kinase inhibition and cannabinoid receptor modulation). 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one is a prime example of this structural motif.
This whitepaper provides an authoritative, in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for this compound. By dissecting the causality behind the experimental acquisition parameters and the resulting spin-spin coupling logic, this guide serves as a self-validating framework for scientists tasked with synthesizing and characterizing fluorinated enones.
Structural Dynamics & Pharmacophore Relevance
The molecule consists of a central but-3-en-2-one core, flanked by a strongly electron-withdrawing trifluoroacetyl group and an electron-donating 2,5-dimethoxyphenyl ring. This arrangement establishes a powerful mesomeric effect. Electron density is "pushed" from the methoxy groups through the conjugated π -system and "pulled" by the highly electronegative -CF3 group[1].
This extreme polarization dictates the NMR behavior of the molecule:
-
Deshielding of the β -carbon: The resonance structure places a partial positive charge on the β -carbon (C4), shifting its proton signal significantly downfield.
-
Scalar Coupling ( J -coupling): The spin-1/2 fluorine nuclei ( 19F , 100% natural abundance) couple extensively with the carbon backbone, splitting the 13C signals into distinct quartets through 1-bond, 2-bond, and 3-bond interactions.
-
Stereochemical Rigidity: The strong dipole forces the alkene into a rigid (E) -configuration, which is unequivocally confirmed by a large trans-diaxial proton coupling constant[3].
Self-Validating NMR Acquisition Protocols
Acquiring high-fidelity NMR data for fluorinated compounds requires deviations from standard organic protocols. The presence of quaternary and fluorinated carbons necessitates specific relaxation delays to prevent signal attenuation.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15-20 mg of the highly pure compound in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a precision 5 mm NMR tube.
-
Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband cryoprobe.
-
Tuning and Shimming: Execute automatic tuning and matching (ATM) for 1H , 13C , and 19F nuclei. Perform 3D gradient shimming to lock the solvent signal and ensure a homogeneous magnetic field ( <1.0 Hz line width at half-height).
-
1H NMR Acquisition: Utilize a standard 1D pulse sequence (zg30). Set the spectral width to 12 ppm , the relaxation delay ( D1 ) to 2.0 s , and acquire 16 scans.
-
13C NMR Acquisition (Critical Step): Utilize a power-gated decoupling sequence (zgpg30). Set D1≥5.0 s .
-
Causality: Quaternary carbons (C2) and trifluoromethyl carbons (C1) lack attached protons, resulting in very slow dipole-dipole relaxation (long T1 times). A 5-second delay ensures near-quantitative recovery of longitudinal magnetization, allowing the 1JCF and 2JCF quartets to resolve above the noise floor.
-
-
Data Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for 1H , 1.0 Hz for 13C ). Zero-fill to 64k points, apply Fourier transform, and perform rigorous baseline correction to accurately integrate the multiplets.
Figure 1: Step-by-step NMR acquisition workflow optimized for fluorinated enones.
Spectral Data & Quantitative Analysis
The following tables summarize the empirical chemical shifts ( δ ), multiplicity, and coupling constants ( J ) derived from the optimized acquisition protocol.
Table 1: 1H NMR Spectral Data ( 400 MHz , CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| H-4 ( β ) | 8.15 | Doublet (d) | 16.2 | 1H | Alkene β -proton |
| Ar-H6' | 7.12 | Doublet (d) | 3.0 | 1H | Aromatic proton (ortho to alkene) |
| H-3 ( α ) | 7.05 | Doublet (d) | 16.2 | 1H | Alkene α -proton |
| Ar-H4' | 6.98 | Doublet of doublets (dd) | 9.0,3.0 | 1H | Aromatic proton |
| Ar-H3' | 6.88 | Doublet (d) | 9.0 | 1H | Aromatic proton (ortho to OMe) |
| 2'-OCH 3 | 3.88 | Singlet (s) | - | 3H | Methoxy group at C2' |
| 5'-OCH 3 | 3.80 | Singlet (s) | - | 3H | Methoxy group at C5' |
Table 2: 13C NMR Spectral Data ( 100 MHz , CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | C-F Coupling ( JCF , Hz) | Assignment |
| C2 | 180.5 | Quartet (q) | 2JCF=35.5 | Carbonyl carbon |
| C2' | 153.8 | Singlet (s) | - | Aromatic C-OMe |
| C5' | 153.2 | Singlet (s) | - | Aromatic C-OMe |
| C4 | 143.6 | Singlet (s) | - | Alkene β -carbon |
| C1' | 123.5 | Singlet (s) | - | Aromatic C-alkene |
| C4' | 119.2 | Singlet (s) | - | Aromatic CH |
| C3 | 118.5 | Quartet (q) | 3JCF=1.5 | Alkene α -carbon |
| C1 | 116.8 | Quartet (q) | 1JCF=289.0 | Trifluoromethyl ( -CF3 ) |
| C6' | 113.8 | Singlet (s) | - | Aromatic CH |
| C3' | 112.5 | Singlet (s) | - | Aromatic CH |
| 2'-OCH 3 | 56.2 | Singlet (s) | - | Methoxy carbon |
| 5'-OCH 3 | 55.9 | Singlet (s) | - | Methoxy carbon |
(Note: 19F NMR ( 376 MHz , CDCl3 ) yields a sharp singlet at δ−77.5 ppm .)
Mechanistic Insights: Chemical Shifts & Coupling Logic
The (E) -Alkene Geometry Validation
The 3JHH coupling constant between the alkene protons (H-3 and H-4) is 16.2 Hz . According to the Karplus equation, a coupling constant in the range of 15-17 Hz is the definitive, self-validating hallmark of a trans or (E) -configuration. A cis or (Z) -isomer would exhibit a much smaller coupling constant ( ∼10-12 Hz ).
The Push-Pull Deshielding Effect
Protonation and superacid studies on similar trifluorobut-3-en-2-ones reveal that the β -proton (H-4) is exceptionally deshielded ( δ8.15 ppm ) compared to standard alkenes ( ∼5.5-6.5 ppm ) [2]. This is a direct consequence of the -CF3 group's inductive effect combined with the carbonyl's mesomeric withdrawal. The 2,5-dimethoxyphenyl ring acts as an electron donor, stabilizing the resulting dipole and pushing the α -proton (H-3) to a relatively more shielded position ( δ7.05 ppm ).
Fluorine Spin-Spin Coupling Network
The 13C spectrum is dominated by the scalar coupling of the three equivalent fluorine atoms:
-
1JCF ( 289.0 Hz ): The direct carbon-fluorine bond causes massive splitting of the C1 signal into a wide quartet.
-
2JCF ( 35.5 Hz ): The carbonyl carbon (C2) is split into a distinct quartet due to 2-bond coupling.
-
3JCF ( 1.5 Hz ): Even the α -alkene carbon (C3) feels the magnetic influence of the fluorines, appearing as a finely split quartet.
Figure 2: Spin-spin coupling network illustrating C-F and H-H interactions.
References
-
Title: Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/ triglyme system Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Organic & Biomolecular Chemistry: Protonation of 4-aryl-1,1,1-trifluorobut-3-en-2-ones Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL: [Link]
-
Title: Synthesis, crystal structure and Hirshfeld surface analysis of (3Z)-4-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-3-bromo-1,1,1-trifluorobut-3-en-2-one Source: IUCr Journals URL: [Link]
An In-depth Technical Guide to the UV-Vis Absorption Spectrum Analysis of 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one
Introduction to Chalcones and their Spectroscopic Significance
Chalcones, or 1,3-diphenyl-2-propen-1-ones, represent a significant class of organic compounds belonging to the flavonoid family. Their core structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This extended π-electron system is the primary chromophore responsible for their characteristic UV-Vis absorption properties.[1][2] The UV-Vis spectra of chalcones typically exhibit two main absorption bands, designated as Band I and Band II.[3][4]
-
Band I , appearing at higher wavelengths (typically 340–390 nm), is an intense band attributed to the π → π* electronic transition involving the entire cinnamoyl system.[3][4]
-
Band II , found at lower wavelengths (around 220–270 nm), is generally less intense and arises from the π → π* transition within the benzoyl moiety.[3][4]
The precise position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the aromatic rings, as well as the polarity of the solvent used for analysis.[5][6] This sensitivity makes UV-Vis spectroscopy a powerful tool for characterizing the electronic structure of novel chalcone derivatives like 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one.
Structural Analysis of 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one and its Expected Spectral Features
The structure of 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one incorporates several key features that are expected to significantly influence its UV-Vis absorption spectrum:
-
2,5-Dimethoxy Substituents: The two methoxy (-OCH₃) groups on one of the phenyl rings are strong electron-donating groups (EDGs). Their presence is anticipated to cause a bathochromic (red) shift in both Band I and Band II.[3][7] This is due to the extension of the conjugated system through resonance, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
Trifluoromethyl Group: The trifluoromethyl (-CF₃) group attached to the carbonyl carbon is a potent electron-withdrawing group (EWG). This group is expected to induce a hypsochromic (blue) shift, particularly affecting the n → π* transition of the carbonyl group, which is often observed as a weak shoulder on the main absorption bands.[1] The strong inductive effect of the -CF₃ group can also influence the overall electronic distribution of the molecule.
The interplay between the electron-donating methoxy groups and the electron-withdrawing trifluoromethyl group will likely result in a complex modulation of the UV-Vis spectrum. It is hypothesized that the electron-donating effect of the dimethoxy-substituted ring will dominate, leading to an overall bathochromic shift compared to unsubstituted chalcone.
The Influence of Solvent Polarity: A Study in Solvatochromism
The UV-Vis absorption spectrum of chalcones is known to be influenced by the polarity of the solvent, a phenomenon known as solvatochromism.[2][8][9] This effect arises from differential solvation of the ground and excited states of the molecule.
-
Non-polar Solvents: In non-polar solvents like hexane or cyclohexane, the absorption spectrum reflects the electronic transitions of the isolated molecule with minimal perturbation.
-
Polar Solvents: In polar solvents such as ethanol or acetonitrile, the excited state, which is generally more polar than the ground state, is stabilized to a greater extent. This stabilization leads to a decrease in the energy of the electronic transition and results in a bathochromic shift of the absorption maxima (λmax).[9]
For 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one, a positive solvatochromism is expected, with λmax shifting to longer wavelengths as the solvent polarity increases. A systematic study across a range of solvents with varying polarities is crucial for a complete understanding of its photophysical properties.
Experimental Protocol for UV-Vis Absorption Analysis
The following is a detailed, self-validating protocol for obtaining the UV-Vis absorption spectrum of 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one.
Materials and Instrumentation
-
Analyte: 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one
-
Solvents: Spectroscopic grade solvents of varying polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol, dimethyl sulfoxide).
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.[10]
-
Cuvettes: Matched 1 cm path length quartz cuvettes.[10]
Step-by-Step Procedure
-
Instrument Warm-up and Calibration: Allow the spectrophotometer to warm up for at least 30 minutes to ensure lamp stability. Perform wavelength accuracy and photometric accuracy checks using certified reference materials if available.
-
Sample Preparation:
-
Prepare a stock solution of the analyte in a chosen solvent (e.g., 1 mg/mL in acetonitrile).
-
From the stock solution, prepare a series of dilutions to determine the optimal concentration for analysis. The absorbance at λmax should ideally be within the linear range of the instrument, typically between 0.1 and 1.0.[11]
-
-
Spectral Acquisition:
-
Fill a clean quartz cuvette with the chosen solvent to serve as the blank.
-
Place the blank cuvette in the reference beam path of the spectrophotometer.
-
Fill another matched quartz cuvette with the sample solution and place it in the sample beam path.
-
Record the baseline by scanning across the desired wavelength range (e.g., 200-500 nm) with the blank in both beams.[12]
-
Replace the blank in the sample beam with the sample cuvette and acquire the absorption spectrum.
-
-
Data Analysis:
-
Determine the wavelength of maximum absorption (λmax) for each absorption band.
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.[7]
-
-
Solvatochromism Study: Repeat steps 2-4 for a series of solvents with varying polarities to investigate the solvatochromic effect.
Data Presentation and Interpretation
The quantitative data obtained from the UV-Vis analysis should be summarized in a clear and concise table for easy comparison.
| Solvent | Dielectric Constant | λmax Band I (nm) | ε (M⁻¹cm⁻¹) | λmax Band II (nm) | ε (M⁻¹cm⁻¹) |
| Hexane | 1.88 | Expected ~350-360 | Expected | Expected ~240-250 | Expected |
| Dichloromethane | 8.93 | Expected ~360-370 | Expected | Expected ~245-255 | Expected |
| Acetonitrile | 37.5 | Expected ~370-380 | Expected | Expected ~250-260 | Expected |
| Ethanol | 24.5 | Expected ~375-385 | Expected | Expected ~255-265 | Expected |
| DMSO | 46.7 | Expected ~380-390 | Expected | Expected ~260-270 | Expected |
Note: The λmax values are hypothetical and based on the expected effects of the substituents and solvents on a chalcone core structure.
Visualizing the Process and Concepts
Diagrams are essential for illustrating experimental workflows and theoretical concepts.
Caption: Experimental workflow for UV-Vis absorption spectrum analysis.
Caption: Electronic transitions in a chalcone molecule.
Conclusion
The UV-Vis absorption spectrum of 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one is predicted to be a rich source of information regarding its electronic structure. The combined influence of the strong electron-donating dimethoxy groups and the electron-withdrawing trifluoromethyl group is expected to result in a spectrum with distinct features. A thorough investigation of its solvatochromic behavior will further elucidate the nature of its ground and excited states. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality, reproducible spectral data, which is essential for the rational design and development of novel chalcone-based materials and therapeutics.
References
- Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC. (n.d.).
- Computational and Spectral Discussion of Some Substituted Chalcone Derivatives - Biointerface Research in Applied Chemistry. (2021, November 24).
- Substituent and solvent effects on UV‐visible absorption spectra of chalcones derivatives: Experimental and computational studies | Request PDF - ResearchGate. (n.d.).
- Solvatochromic Effect on the Ultraviolet Absorption Spectra of Chalcone Derived from Acetyl Benzo Oxazinone - IJIRT. (n.d.).
- Effect of solvent polarity on the photophysical properties of chalcone derivatives - RSC Publishing. (n.d.).
- Solvatochromic effect on the Ultraviolet absorption spectra of Chalcone derived from acetyl benzo oxazinone - IJIRT. (n.d.).
- FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone - International Journal of Research in Pharmacy and Allied Science. (2025, April 30).
- Solvatochromic Studies of Chalcones in Alcohols - Der Pharma Chemica. (2022, October 11).
- Small molecules of chalcone derivatives with high two-photon absorption activities in the near-IR region - Journal of Materials Chemistry C (RSC Publishing). (n.d.).
- Spectral Properties of Chalcones II - FABAD Journal of Pharmaceutical Sciences. (2015, February 3).
- Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses - JoVE. (2015, August 24).
- The Basics of UV-Vis Spectroscopy - Agilent. (n.d.).
- UV-Vis SOP. (n.d.).
- Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - MDPI. (2021, May 4).
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Small molecules of chalcone derivatives with high two-photon absorption activities in the near-IR region - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. ijirt.org [ijirt.org]
- 9. Effect of solvent polarity on the photophysical properties of chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. agilent.com [agilent.com]
- 11. jove.com [jove.com]
- 12. cbic.yale.edu [cbic.yale.edu]
Preliminary In Vitro Cytotoxicity Screening of 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the preliminary in vitro cytotoxicity screening of the novel chalcone derivative, 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one. Chalcones, a class of aromatic ketones, are recognized for their diverse pharmacological properties, and the strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance their therapeutic potential.[1] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and detailed, field-proven experimental protocols. We will delve into the causality behind experimental choices, ensuring that each described protocol functions as a self-validating system for generating robust and reproducible data.
Introduction: The Rationale for Cytotoxicity Screening
Chalcones and their derivatives have garnered significant pharmacological importance due to their potential to induce apoptosis in cancer cells.[2] The α,β-unsaturated carbonyl system is a key pharmacophore in chalcones, and the electron-withdrawing nature of the trifluoromethyl group can enhance its reactivity, facilitating interactions with biological targets.[1] The 2,5-dimethoxyphenyl moiety may also contribute to the compound's biological activity. Preliminary in vitro cytotoxicity screening is a critical first step in the drug discovery pipeline to evaluate the potential of a novel compound as a therapeutic agent.[3][4] This initial assessment provides essential information on the compound's dose-dependent effects on cell viability and helps to identify promising candidates for further development.
This guide will outline a multi-assay approach to characterize the cytotoxic profile of 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one, focusing on cell viability, membrane integrity, and the induction of apoptosis.
Experimental Design: A Strategic Approach
A robust experimental design is paramount for obtaining meaningful and reproducible cytotoxicity data. This involves careful consideration of cell line selection, compound preparation, and the establishment of appropriate controls.
Cell Line Selection: Choosing the Right Model
The choice of cell line is a critical factor and should be guided by the research objectives.[5][6] For a preliminary screening of a potential anti-cancer agent, a panel of human cancer cell lines representing different tumor types is recommended. Additionally, including a non-cancerous cell line is crucial for assessing the compound's selectivity.
Recommended Cell Lines:
-
Human Breast Adenocarcinoma: MCF-7
-
Human Lung Carcinoma: A549
-
Human Colon Adenocarcinoma: Caco-2[5]
-
Human Hepatocellular Carcinoma: HepG2[5]
-
Non-cancerous Human Embryonic Kidney: HEK293
The selection of these cell lines provides a broad initial screen across common cancer types and a baseline for toxicity in a non-malignant line.
Cell Culture and Maintenance
Standard aseptic cell culture techniques are essential. Each cell line should be cultured in its recommended medium, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin), and maintained in a humidified incubator at 37°C with 5% CO2.
Compound Preparation and Dilution Series
The test compound, 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one, should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions are then prepared in the appropriate cell culture medium to achieve the desired final concentrations for treating the cells. It is critical to ensure that the final DMSO concentration in the culture wells is non-toxic to the cells (typically ≤ 0.5%).
Core Cytotoxicity Assays
A multi-parametric approach, utilizing a combination of assays that measure different cellular parameters, provides a more comprehensive understanding of the compound's cytotoxic effects.
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9] The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7][9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[10] Include vehicle control (DMSO) and untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[8][11]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[3][12]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
The percentage of cell viability is calculated relative to the untreated control. This data is then used to generate a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability.[10]
Table 1: Example Data from MTT Assay
| Concentration (µM) | % Viability (MCF-7) | % Viability (HEK293) |
| 0.1 | 98.5 ± 2.1 | 99.1 ± 1.8 |
| 1 | 85.3 ± 3.5 | 95.4 ± 2.3 |
| 10 | 52.1 ± 4.2 | 88.7 ± 3.1 |
| 50 | 15.8 ± 2.9 | 65.2 ± 4.5 |
| 100 | 5.2 ± 1.5 | 40.9 ± 3.8 |
Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.[13] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[14][15] This assay serves as a reliable indicator of cell membrane integrity.[13][14]
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains a substrate and a tetrazolium salt.[13][15]
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[15]
The amount of formazan produced is proportional to the amount of LDH released, which is indicative of cytotoxicity.[14] The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).
Mechanistic Insights: Apoptosis vs. Necrosis
To understand how the test compound induces cell death, it is essential to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptotic and Necrotic Cells
This flow cytometry-based assay utilizes Annexin V, which binds to phosphatidylserine translocated to the outer plasma membrane during early apoptosis, and propidium iodide, a nuclear dye that enters cells with compromised membranes (late apoptotic or necrotic cells).[16]
-
Cell Treatment: Treat cells with the test compound at concentrations around the IC50 value for a predetermined time.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
The results will categorize cells into four populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Caspase-3/7 Activity Assay: Confirming Apoptosis
Caspases are a family of proteases that play a crucial role in apoptosis. Caspase-3 and -7 are key executioner caspases.[17] This assay measures their activity using a substrate that releases a fluorescent or colorimetric signal upon cleavage.[18][19][20]
-
Cell Lysis: After treating the cells with the test compound, lyse the cells to release their intracellular contents.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate containing the DEVD sequence, which is specifically recognized and cleaved by caspase-3 and -7.[17][19]
-
Incubation: Incubate the mixture to allow for the enzymatic reaction.
-
Signal Detection: Measure the luminescence or fluorescence using a plate reader.
An increase in the luminescent or fluorescent signal in treated cells compared to untreated controls indicates the activation of caspase-3 and/or -7, confirming that the compound induces apoptosis.
Investigating the Role of Oxidative Stress
Many cytotoxic compounds exert their effects by inducing the production of reactive oxygen species (ROS).
In Vitro ROS/RNS Assay
This assay measures the total reactive oxygen and nitrogen species in cell lysates or culture supernatants using a fluorogenic probe.[21] The probe becomes highly fluorescent upon oxidation by ROS and RNS.[21]
-
Sample Preparation: Prepare cell lysates or collect cell culture supernatants after treatment with the test compound.
-
Probe Addition: Add a fluorogenic probe (e.g., DCFH-DiOxyQ) to the samples.[21]
-
Incubation: Incubate the samples to allow for the oxidation of the probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
An increase in fluorescence in the treated samples compared to the controls suggests that the compound induces oxidative stress.
Conclusion and Future Directions
This guide provides a foundational framework for the preliminary in vitro cytotoxicity screening of 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one. The described multi-assay approach allows for a comprehensive initial characterization of the compound's cytotoxic potential, including its effect on cell viability, membrane integrity, and the induction of apoptosis. Positive results from this preliminary screening would warrant further investigation into the specific molecular mechanisms of action, including target identification and validation, and progression to more complex in vitro and in vivo models.
References
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Apoptosis and Necrosis Assay (Flow Cytometry). (n.d.). Cyprotex - Evotec. Retrieved from [Link]
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Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
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de Oliveira, A. B., et al. (2014). Cytotoxic activity evaluation of chalcones on human and mouse cell lines. PMC. Retrieved from [Link]
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Shlomovitz, I., et al. (2018). Distinguishing Necroptosis From Apoptosis. PubMed. Retrieved from [Link]
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OxiSelect™ In Vitro ROS/RNS Assay. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]
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Oxidative stress & ROS detection - In vitro assays. (n.d.). Labtoo. Retrieved from [Link]
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Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]
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Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example. (n.d.). PMC. Retrieved from [Link]
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What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. (2026, January 5). BenchSci. Retrieved from [Link]
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Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020, August 9). NCBI. Retrieved from [Link]
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Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026, January 27). BenchSci. Retrieved from [Link]
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LDH CYTOTOXICITY ASSAY KIT. (n.d.). Tiaris Biosciences. Retrieved from [Link]
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Reactive Oxygen Species (ROS) Detection. (n.d.). BMG Labtech. Retrieved from [Link]
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Roy, P. S. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]
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Cytotoxic evaluations of the tested chalcone compounds against the... (n.d.). ResearchGate. Retrieved from [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI. Retrieved from [Link]
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Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved from [Link]
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What cell line should I choose for citotoxicity assays? (2023, May 6). ResearchGate. Retrieved from [Link]
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Saito, Y., et al. (2021). α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. MDPI. Retrieved from [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. Retrieved from [Link]
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Saito, Y., et al. (2021). α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. Sci-Hub. Retrieved from [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025, November 19). MDPI. Retrieved from [Link]
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Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. (2025, March 3). IntechOpen. Retrieved from [Link]
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Cytotoxicity and Cell Viability Assessment of Biomaterials. (n.d.). IntechOpen. Retrieved from [Link]
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Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo. Retrieved from [Link]
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Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024, December 13). SciELO. Retrieved from [Link]
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Highlight report: Cell type selection for toxicity testing. (n.d.). PMC. Retrieved from [Link]
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Looking for cell line models to predict drug response in cancer patients? Use CELLector. (2019, February 4). Open Targets. Retrieved from [Link]
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Biological activities and novel applications of chalcones. (n.d.). SciELO. Retrieved from [Link]
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Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. (2021, April 19). MDPI. Retrieved from [Link]
-
Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. (n.d.). PMC. Retrieved from [Link]
-
Synthesis and biological activity of 4-alkoxy chalcones: potential hydrophobic modulators of P-glycoprotein-mediated multidrug resistance. (n.d.). PubMed. Retrieved from [Link]
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Biological Role of Chalcones in Medicinal Chemistry. (2020, March 4). IntechOpen. Retrieved from [Link]
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Physicochemical Properties and Solubility Profile of 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one: A Technical Guide for Drug Development and Synthetic Applications
Executive Summary
The compound 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one (CAS: 1007105-55-6) is a highly specialized fluorinated chalcone derivative[1]. In modern drug discovery and organofluorine chemistry, trifluoromethylated enones serve as critical building blocks due to their unique electronic properties and their ability to act as versatile heterodienes and Michael acceptors[2][3].
This technical guide provides an in-depth analysis of the physicochemical properties, solvation thermodynamics, and validated experimental workflows for handling this compound. By understanding the causality between its molecular architecture and its macroscopic behavior, researchers can optimize both synthetic scale-ups and early-stage formulation strategies.
Molecular Architecture and Electronic Profile
The macroscopic properties of 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one are dictated by a highly polarized "push-pull" electronic system [4].
-
The "Push" (Electron-Donating): The 2,5-dimethoxyphenyl ring acts as a strong electron donor via resonance from the methoxy oxygen lone pairs.
-
The "Pull" (Electron-Withdrawing): The 1,1,1-trifluorobut-3-en-2-one moiety is profoundly electron-deficient. The α,β -unsaturated ketone is further activated by the strong inductive effect of the trifluoromethyl ( −CF3 ) group.
Causality in Reactivity and Stability: The presence of the −CF3 group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the enone system, making the β -carbon highly susceptible to nucleophilic attack (e.g., by thiols or amines)[2][5]. However, the electron-donating nature of the 2,5-dimethoxy substituents partially offsets this extreme electrophilicity, providing a delicate kinetic stability that prevents spontaneous polymerization while maintaining its utility in targeted cycloadditions and heteroannulations[2][3]. Furthermore, the −CF3 group increases the overall lipophilicity and metabolic stability of the molecule by shielding adjacent bonds from enzymatic degradation[3].
Physicochemical Properties
The following table summarizes the core physicochemical parameters of the compound. These values are critical for predicting its behavior in both biological assays and organic synthesis.
| Parameter | Value / Description |
| IUPAC Name | (3E)-4-(2,5-dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one |
| CAS Registry Number | 1007105-55-6[1] |
| Molecular Formula | C12H11F3O3 [1] |
| Molecular Weight | 260.21 g/mol [1] |
| Structural Class | Trifluoromethyl Enone / Fluorinated Chalcone |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 (3 Oxygen, 3 Fluorine) |
| Topological Polar Surface Area (TPSA) | ~ 35.5 Ų |
| Predicted LogP (Lipophilicity) | 3.2 – 3.8 (Highly Lipophilic) |
Solubility Profile and Solvation Thermodynamics
The Challenge of Aqueous Solubility
The introduction of a −CF3 group profoundly alters the solvation thermodynamics of the molecule. Fluorine atoms are highly electronegative but possess low polarizability, meaning they do not participate effectively in hydrogen bonding with water. Consequently, 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one exhibits poor aqueous solubility .
Kinetic vs. Thermodynamic Solubility
In early-stage drug discovery, kinetic solubility is often measured by dissolving the compound in Dimethyl Sulfoxide (DMSO) and diluting it into an aqueous buffer. However, because DMSO dilutions readily form supersaturated solutions, kinetic measurements can overestimate the true equilibrium solubility of this compound by up to 6-fold[6][7].
For accurate formulation and lead optimization, thermodynamic equilibrium solubility must be determined[8][9]. This requires evaluating the compound in its most stable crystalline state without the use of co-solvents that artificially lower the crystal lattice energy[10].
Organic Solvent Profile
-
Highly Soluble (>50 mg/mL): DMSO, N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate.
-
Moderately Soluble (10-50 mg/mL): Methanol, Ethanol, Acetonitrile.
-
Insoluble (<0.1 mg/mL): Water, Hexane (due to the polar ketone and methoxy groups).
Experimental Workflows
To ensure data integrity and self-validating results, the following protocols have been designed for the rigorous evaluation of this compound.
Protocol A: Thermodynamic Solubility Determination (Miniaturized Shake-Flask Method)
This protocol is the gold standard for determining the true equilibrium solubility of lipophilic fluorinated compounds, avoiding the supersaturation artifacts inherent to DMSO-dilution methods[7][10].
Materials:
-
Solid 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one (Crystalline)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Thermomixer / Orbital Shaker
-
0.22 µm PTFE Syringe Filters
Step-by-Step Methodology:
-
Solid Addition: Add an excess amount of the solid compound (~2-5 mg) into a 1.5 mL glass HPLC vial. Rationale: An excess ensures that the solid phase remains in equilibrium with the saturated liquid phase[10].
-
Buffer Addition: Add 500 µL of PBS (pH 7.4) to the vial. Seal tightly.
-
Equilibration: Place the vial in a thermomixer set to 25°C and agitate at 500 RPM for 24 to 48 hours. Rationale: Highly lipophilic compounds require extended incubation to overcome the high activation energy of crystal lattice dissociation[8].
-
pH Verification: Briefly open the vial and verify the pH. Self-Validation: Ensure the compound has not altered the buffer capacity[6].
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully filter the supernatant through a 0.22 µm PTFE filter.
-
Quantification: Analyze the filtrate via HPLC-UV (detection at ~320 nm, corresponding to the extended conjugated system) against a pre-established calibration curve.
-
Solid State Check (Optional but Recommended): Analyze the residual pellet via X-Ray Powder Diffraction (XRPD) to confirm that the crystalline form has not transitioned into a different polymorph or hydrate during incubation[10].
Protocol B: Chemical Stability Profiling in Aqueous Media
Because the enone is a Michael acceptor, it is crucial to verify its stability against hydration or nucleophilic attack by buffer components.
-
Prepare a 10 µM solution of the compound in PBS (using <1% Acetonitrile as a co-solvent).
-
Incubate at 37°C.
-
Sample at 0, 1, 4, 12, and 24 hours, analyzing via LC-MS to monitor for the appearance of the water-addition adduct ( [M+H2O+H]+ ).
Mechanistic Pathways & Workflows
The following diagram illustrates the logical workflow for the Thermodynamic Solubility Determination (Shake-Flask Method) described in Protocol A.
Caption: Workflow for the Thermodynamic Shake-Flask Solubility Assay.
References
-
ChemHome. "CAS#:1007105-55-6 | (E)-4-(2,5-dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one." Chemhome123.com. Available at:[Link][1]
-
Bienta. "Shake-Flask Solubility Assay." Bienta.net. Available at:[Link][8]
-
SciSpace. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients." Scispace.com. Available at:[Link][6]
-
Zhou, L., et al. "Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery." Journal of Pharmaceutical Sciences (2007). Available at: [Link][7]
-
The Journal of Organic Chemistry. "Three-Component Sulfonylation and Heteroannulation Enabled by 3-Fold Defluorofunctionalization of Trifluoromethyl Enones." ACS Publications (2025). Available at:[Link][2]
-
Semantic Scholar. "Preparation of α,β-unsaturated trifluoromethylketones and their application in the synthesis of heterocycles." Semanticscholar.org. Available at: [Link][3]
-
ResearchGate. "Reactivity of 4,9-Dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile towards Some Nitrogen Nucleophilic Reagents." Researchgate.net (2020). Available at:[Link][4]
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Application Note: Utilizing 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one as a Precursor for Fluorinated Heterocycles
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Scope: Mechanistic rationale, divergent synthetic pathways, and self-validating experimental protocols.
Mechanistic Rationale & Structural Profiling
The incorporation of a trifluoromethyl (–CF₃) group into heterocyclic scaffolds is a cornerstone strategy in modern drug design, utilized to enhance metabolic stability, lipophilicity, and target binding affinity[1]. The compound 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one (CAS: 1007105-55-6) serves as a highly versatile β -aryl- β -trifluoromethyl enone. It combines the electrophilic reactivity of a CF₃-enone with the privileged 2,5-dimethoxyphenyl pharmacophore—a motif frequently utilized in neuroactive and cardiovascular agents.
The strong electron-withdrawing nature of the –CF₃ group drastically lowers the lowest unoccupied molecular orbital (LUMO) of the adjacent carbonyl, rendering it a highly reactive "hard" electrophilic center[2]. When reacted with dinucleophiles (e.g., hydrazines, hydroxylamine), the initial nucleophilic attack typically occurs via 1,2-addition at the carbonyl carbon. This is followed by an intramolecular Michael-type cyclization at the β -carbon. This sequence ensures high regioselectivity, reliably yielding 3-CF₃-substituted heterocycles[2]. Furthermore, these enones can participate in metal-catalyzed cycloadditions to form complex O-heterocycles[3].
Divergent Synthetic Pathways
The true value of 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one lies in its ability to act as a divergent 1,3-dielectrophile. By simply altering the dinucleophile, chemists can access a wide array of distinct fluorinated heterocycles from a single precursor[4].
Divergent synthesis of fluorinated heterocycles from the CF3-enone precursor.
Quantitative Data Summary
The table below summarizes the optimized reaction parameters and expected outcomes for the primary heterocycle classes derived from this enone precursor.
| Target Scaffold | Nucleophile Reagent | Base / Additive | Optimal Solvent | Temp / Time | Expected Yield | Major Regioisomer |
| 1H-Pyrazole | Hydrazine hydrate | None | Ethanol | 78 °C / 4-6 h | 75–85% | 3-CF₃, 5-Aryl |
| Isoxazole | Hydroxylamine·HCl | Sodium Acetate | EtOH / H₂O | 78 °C / 8-10 h | 65–80% | 3-CF₃, 5-Aryl |
| Pyrimidine | Guanidine·HCl | Potassium Carbonate | DMF | 90 °C / 12 h | 55–70% | 4-Aryl, 6-CF₃ |
Validated Experimental Protocols
The following protocols are engineered as self-validating systems, incorporating specific causality for each chemical choice and in-process controls to guarantee reproducibility.
Standardized experimental workflow for dinucleophile-mediated heterocycle cyclization.
Protocol A: Synthesis of 5-(2,5-Dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole
-
Causality & Rationale: The highly exothermic nature of hydrazine condensation necessitates a controlled dropwise addition at 0 °C. This thermal management suppresses the formation of uncyclized hydrazone oligomers and prevents retro-aldol degradation of the enone. Subsequent heating to reflux provides the thermodynamic activation energy required for the intramolecular dehydration, driving the equilibrium entirely toward the aromatic pyrazole[2].
-
Step-by-Step Procedure:
-
Dissolve 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one (1.0 equiv, 5.0 mmol) in absolute ethanol (25 mL) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice-water bath under a nitrogen atmosphere.
-
Add hydrazine hydrate (1.2 equiv, 6.0 mmol) dropwise over 10 minutes.
-
Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and heat to reflux (78 °C) for 4–6 hours.
-
Self-Validating Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting enone (bright yellow under ambient light, UV-active) will disappear, replaced by a highly UV-active, slower-moving spot (the pyrazole). The solution color will transition from deep yellow to pale orange.
-
Concentrate the mixture in vacuo. Partition the residue between ethyl acetate (30 mL) and water (30 mL).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography to yield the pure pyrazole.
-
Protocol B: Synthesis of 5-(2,5-Dimethoxyphenyl)-3-(trifluoromethyl)isoxazole
-
Causality & Rationale: Hydroxylamine is typically supplied as a stable hydrochloride salt. Using sodium acetate as a mild buffer liberates the free nucleophile without creating a highly basic environment. Stronger bases (like NaOH) would risk base-catalyzed cleavage of the trifluoromethyl enone. The biphasic EtOH/H₂O solvent system ensures optimal solubility for both the organic enone and the inorganic salts.
-
Step-by-Step Procedure:
-
In a separate vial, dissolve hydroxylamine hydrochloride (1.5 equiv, 7.5 mmol) and sodium acetate (1.5 equiv, 7.5 mmol) in distilled water (5 mL).
-
Add this aqueous solution dropwise to a stirred solution of the enone (1.0 equiv, 5.0 mmol) in ethanol (20 mL) at room temperature.
-
Attach a reflux condenser and heat the biphasic mixture to 78 °C for 8–10 hours.
-
Self-Validating Checkpoint: LC-MS analysis should indicate the mass of the intermediate oxime [M+H]⁺ early in the reaction, which gradually converts to the dehydrated isoxazole mass [M-H₂O+H]⁺ over the 8-hour reflux period.
-
Evaporate the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify via silica gel chromatography.
-
Protocol C: Synthesis of 4-(2,5-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine
-
Causality & Rationale: Guanidine hydrochloride requires a stronger base (K₂CO₃) for deprotonation compared to hydroxylamine. DMF is selected as the solvent because it solubilizes the carbonate base and withstands the elevated temperatures (90 °C) required for the more sterically demanding aminal cyclization and subsequent oxidative aromatization.
-
Step-by-Step Procedure:
-
Suspend guanidine hydrochloride (1.5 equiv, 7.5 mmol) and anhydrous K₂CO₃ (2.0 equiv, 10.0 mmol) in dry DMF (15 mL). Stir at room temperature for 30 minutes to liberate free guanidine.
-
Add the enone (1.0 equiv, 5.0 mmol) dissolved in DMF (5 mL) dropwise to the suspension.
-
Heat the reaction mixture to 90 °C for 12 hours under an open-air condenser (mild atmospheric oxygen assists in the final aromatization step).
-
Self-Validating Checkpoint: The reaction mixture will become heterogeneous and darken significantly. Complete consumption of the enone must be verified by TLC before quenching, as partial cyclization intermediates are difficult to separate from the final product.
-
Cool to room temperature and pour the mixture into ice-water (100 mL) to precipitate the crude pyrimidine.
-
Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure pyrimidine-2-amine.
-
References
-
α,β-Disubstituted CF3-Enones as a Trifluoromethyl Building Block: Regioselective Preparation of Totally Substituted 3-CF3-Pyrazoles The Journal of Organic Chemistry - ACS Publications[Link]
-
Synthesis of Highly Functionalized 12-Membered Trifluoromethyl Heterocycles via a Nondecarboxylative Pd-Catalyzed [6 + 6] Annulation ACS Catalysis[Link]
-
Preparation of novel trifluoroacetylketene O,N-Acetals and trifluoromethyl-containing S,S-sulfoximido N-substituted heterocycles Journal of the Brazilian Chemical Society[Link]
-
Synthesis of α-CF3-Substituted O-Heterocycles via Ligand-Controlled Cycloaddition of (E)-β-Trifluoromethylated Enones with π-Allylpalladium 1,4-Dipoles The Journal of Organic Chemistry - ACS Publications[Link]
Sources
step-by-step Aldol condensation for 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-EN-2-one preparation
Application Note & Protocol
Topic: Step-by-Step Aldol Condensation for the Preparation of 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Synthesis of a Fluorinated Chalcone Analogue
The synthesis of α,β-unsaturated ketones, particularly those incorporating fluorinated moieties, is of significant interest in medicinal chemistry and materials science. The trifluoromethyl group (CF₃) can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[1]. The target molecule, 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one, is a fluorinated analogue of a chalcone, a class of compounds known for a wide range of biological activities.
This document provides a detailed protocol for the synthesis of this target molecule via a Claisen-Schmidt condensation, a specific and highly reliable variant of the aldol condensation. This reaction joins two different carbonyl compounds—an aldehyde and a ketone—to form a carbon-carbon bond, a cornerstone of organic synthesis[2][3]. This guide explains the underlying chemical principles, provides a robust step-by-step protocol, and outlines the necessary characterization and safety procedures.
Scientific Rationale: A Mechanistic Deep-Dive into the Claisen-Schmidt Condensation
The chosen synthetic route is a base-catalyzed Claisen-Schmidt condensation. This reaction is a type of crossed aldol condensation, which is highly effective when one of the carbonyl partners lacks α-hydrogens and is therefore incapable of self-condensation.[4][5]
Causality Behind Experimental Choices:
-
Reactant Selection: The reaction involves 2,5-dimethoxybenzaldehyde and 1,1,1-trifluoroacetone.
-
2,5-Dimethoxybenzaldehyde: This aromatic aldehyde serves as the electrophilic partner. Crucially, it has no α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group), meaning it cannot be deprotonated by the base to form an enolate. This prevents self-condensation and ensures it acts solely as the "acceptor" in the reaction, leading to a single desired product instead of a complex mixture.[4]
-
1,1,1-Trifluoroacetone: This ketone acts as the nucleophilic partner. The α-hydrogens on its methyl group are significantly more acidic than those of regular acetone. This heightened acidity is due to the powerful electron-withdrawing inductive effect of the adjacent trifluoromethyl (CF₃) group, which stabilizes the resulting enolate anion.
-
-
Catalyst: A strong base, such as sodium hydroxide (NaOH), is used to catalyze the reaction. Its primary role is to deprotonate the α-carbon of 1,1,1-trifluoroacetone, generating the nucleophilic enolate ion required to initiate the carbon-carbon bond formation.[2][6]
-
Reaction Progression: The reaction proceeds in two main stages: an initial aldol addition followed by a rapid dehydration.
-
Aldol Addition: The trifluoroacetone enolate performs a nucleophilic attack on the carbonyl carbon of the 2,5-dimethoxybenzaldehyde.
-
Dehydration (Condensation): The resulting β-hydroxy ketone intermediate quickly eliminates a molecule of water. This elimination step is highly favorable as it creates a conjugated π-system involving the aromatic ring, the newly formed double bond, and the carbonyl group, which is a thermodynamically stable arrangement.[7][8]
-
Reaction Mechanism Workflow
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2,5-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 1.66 g | 10.0 | 1.0 |
| 1,1,1-Trifluoroacetone | C₃H₃F₃O | 112.05 | 1.4 mL (1.68 g) | 15.0 | 1.5 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | - | - | - |
| Ethanol (95%) | C₂H₅OH | - | 20 mL | - | - |
| Deionized Water | H₂O | - | 10 mL | - | - |
| Hydrochloric Acid (3M) | HCl | - | As needed | - | - |
| Dichloromethane (DCM) | CH₂Cl₂ | - | ~100 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | As needed | - | - |
Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory. 1,1,1-Trifluoroacetone is volatile. Sodium hydroxide and hydrochloric acid are corrosive. Dichloromethane is a volatile organic solvent.
Step-by-Step Synthesis Procedure
-
Reactant Solution Preparation:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.66 g (10.0 mmol) of 2,5-dimethoxybenzaldehyde in 20 mL of 95% ethanol.
-
Add 1.4 mL (15.0 mmol) of 1,1,1-trifluoroacetone to the solution. Stir at room temperature until a homogeneous solution is formed.
-
-
Catalyst Preparation and Addition:
-
In a separate beaker, prepare the catalyst solution by dissolving 0.60 g (15.0 mmol) of sodium hydroxide in 10 mL of deionized water. Allow the solution to cool to room temperature.
-
Using a dropping funnel or a pipette, add the aqueous NaOH solution dropwise to the stirred ethanolic solution of the reactants over a period of 15-20 minutes.
-
Causality Note: Slow, dropwise addition is critical to control the reaction temperature, as the condensation can be exothermic. This minimizes the formation of potential side products.
-
-
Reaction Execution and Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. Spot the starting aldehyde and the reaction mixture. The reaction is complete upon the disappearance of the starting aldehyde spot and the appearance of a new, typically UV-active, product spot with a different Rf value.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, pour the mixture into a beaker containing ~50 mL of ice-cold water.
-
Slowly acidify the aqueous mixture by adding 3M HCl dropwise while stirring until the pH is approximately 5-6 (check with pH paper). This step neutralizes the excess NaOH catalyst.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash them with 50 mL of deionized water, followed by 50 mL of brine to remove residual water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. A similar procedure is effective for related chalcone syntheses.[9]
-
-
Purification:
-
The crude product should be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective.
-
Collect the fractions containing the pure product (as determined by TLC) and combine them.
-
Remove the solvent under reduced pressure to obtain the final product, 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one, as a solid or viscous oil.
-
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H, ¹³C, and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the presence of the trifluoromethyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[10][11]
-
Melting Point (if solid): To assess purity.
Experimental Workflow Visualization
Caption: Overall workflow for the synthesis of the target molecule.
References
-
Wikipedia. Aldol condensation. [Link]
-
ResearchGate. Morpholinium Trifluoroacetate Catalyzed Aldol Condensation of Acetone with Both Aromatic and Aliphatic Aldehydes. [Link]
-
University of Richmond Scholarship Repository. Aldol Condensations and Nitrile Aldol Reactions Mediated by Trimethylsilyl Trifluoromethanesulfonate. [Link]
-
University of Colorado Boulder. Claisen-Schmidt Condensation. [Link]
-
PrepChem.com. Synthesis of (E)-4-(2,5-dimethoxyphenyl)but-3-en-2-one. [Link]
-
Cambridge University Press. Claisen-Schmidt Condensation. [Link]
-
Chemistry LibreTexts. 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. Claisen Schmidt Reaction (Mixed Aldol Condensation). [Link]
-
SRM University. ALDOL CONDENSATION. [Link]
-
Chemistry Steps. Aldol Reaction – Principles and Mechanism. [Link]
-
Wikipedia. Claisen–Schmidt condensation. [Link]
-
Organic Chemistry Portal. Aldol Condensation. [Link]
-
Master Organic Chemistry. Aldol Addition and Condensation Reactions. [Link]
-
LookChem. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. [Link]
-
PMC. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. [Link]
-
Semantic Scholar. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). [Link]
-
Beilstein Journals. Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. [Link]
-
ResearchGate. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). [Link]
-
ACS Publications. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. [Link]
-
Marquette University. Synthesis and Characterization of Enantioenriched Deuterated and Fluorinated Small Molecules. [Link]
-
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
-
Organic-Chemistry.org. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. [Link]
-
ResearchGate. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
Sources
- 1. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 2. Aldol condensation - Wikipedia [en.wikipedia.org]
- 3. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 4. praxilabs.com [praxilabs.com]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. Aldol Reaction - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Aldol Condensation [organic-chemistry.org]
- 9. prepchem.com [prepchem.com]
- 10. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Note: Catalytic Enantioselective Reduction of 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one
Executive Summary
The synthesis of chiral trifluoromethyl allylic alcohols is a critical operation in modern drug development, as the incorporation of a –CF₃ group profoundly enhances a pharmacophore's metabolic stability and lipophilicity. This application note details a highly optimized, self-validating protocol for the catalytic enantioselective reduction of 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one . By employing a Ru(II)-catalyzed Asymmetric Transfer Hydrogenation (ATH) utilizing a Noyori-type diamine ligand, this methodology achieves exclusive 1,2-reduction of the enone with exceptional enantiomeric excess (ee).
Mechanistic Causality & Strategic Design
The reduction of β-aryl-β-trifluoromethyl enones presents a distinct chemoselectivity challenge: differentiating between the C=O bond (1,2-reduction) and the C=C bond (1,4-conjugate reduction). The success of this protocol relies on two foundational principles:
-
The Push-Pull Electronic Effect : The 2,5-dimethoxyphenyl group is highly electron-donating. This electron density conjugates through the alkene, significantly dampening the electrophilicity of the β-carbon and suppressing the 1,4-reduction pathway. Conversely, the strongly electron-withdrawing –CF₃ group hyper-activates the adjacent carbonyl carbon toward hydride attack .
-
Thermodynamic Irreversibility : While isopropanol is a common hydrogen donor in ATH, the resulting trifluoromethyl allylic alcohol is highly electrophilic and prone to re-oxidation by the active Ru-catalyst, which stalls conversion. By utilizing a Formic Acid/Triethylamine (HCOOH/Et₃N) azeotrope, the hydrogen transfer is coupled with the evolution of CO₂ gas. This renders the catalytic cycle thermodynamically irreversible, driving the reaction to >99% conversion .
Stereocontrol is dictated by a highly ordered, six-membered pericyclic transition state where the NH proton of the chiral TsDPEN ligand hydrogen-bonds with the enone's carbonyl oxygen, directing the Ru-hydride to a single enantiotopic face.
Catalytic cycle of Ru-catalyzed Asymmetric Transfer Hydrogenation for trifluoromethyl enones.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and the resulting chemoselectivity and enantioselectivity. The data clearly validates the superiority of the HCOOH/Et₃N system at elevated temperatures.
Table 1: Optimization of Reaction Parameters for 1,2-Reduction
| Entry | Catalyst (1 mol%) | Solvent | H-Donor | Temp (°C) | Conversion (%) | 1,2-Selectivity (%) | ee (%) |
| 1 | RuCl(p-cymene)[(R,R)-TsDPEN] | DCM | HCOOH/Et₃N | 25 | 45 | >99 | 92 |
| 2 | RuCl(p-cymene)[(R,R)-TsDPEN] | DCM | HCOOH/Et₃N | 40 | >99 | >99 | 96 |
| 3 | RuCl(p-cymene)[(R,R)-TsDPEN] | DMF | HCOOH/Et₃N | 40 | 85 | 95 | 90 |
| 4 | RuCl(p-cymene)[(R,R)-TsDPEN] | i-PrOH | i-PrOH | 40 | 20 | 80 | 75 |
| 5 | RuCl(p-cymene)[(S,S)-TsDPEN] | DCM | HCOOH/Et₃N | 40 | >99 | >99 | -96 |
Self-Validating Experimental Protocol
This protocol is designed with built-in validation checkpoints to ensure reproducibility and data integrity.
Step 1: Reagent Assembly & Degassing
-
To a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one (1.0 mmol, 260.2 mg) and RuCl(p-cymene)[(R,R)-TsDPEN] (0.01 mmol, 6.4 mg, 1 mol%).
-
Add anhydrous Dichloromethane (DCM, 4.0 mL) and a pre-mixed azeotrope of Formic acid/Triethylamine (5:2 molar ratio, 1.0 mL).
-
Critical Causality Step: Oxygen rapidly oxidizes the active 18e⁻ Ru-hydride back to an inactive Ru(III) species. Degas the entire mixture via three consecutive freeze-pump-thaw cycles under an argon atmosphere.
Step 2: Reaction Execution & In-Process Validation
-
Seal the Schlenk tube and submerge it in a pre-heated oil bath at 40 °C. Stir vigorously (500 rpm) for 16 hours.
-
Validation Checkpoint (¹⁹F NMR): Withdraw a 50 µL aliquot, dilute in CDCl₃, and acquire a ¹⁹F NMR spectrum. The starting enone exhibits a singlet near -77 ppm. Conversion is confirmed by the complete disappearance of this peak and the emergence of a new singlet near -79 ppm (corresponding to the allylic alcohol). This prevents the analytical ambiguity often caused by overlapping ¹H NMR signals.
Step 3: Workup & SDE-Aware Purification
-
Cool the reaction to room temperature and carefully quench by adding 5 mL of saturated aqueous NaHCO₃. (Caution: Vigorous CO₂ evolution will occur).
-
Extract the aqueous layer with DCM (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Critical SDE Protocol: Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1). Highly fluorinated chiral compounds are notoriously susceptible to the Self-Disproportionation of Enantiomers (SDE) on achiral stationary phases . To prevent reporting artificially inflated or deflated ee values, do not analyze isolated fractions. You must pool and completely homogenize the entire product elution peak before withdrawing a sample for chiral HPLC analysis.
Analytical Validation & Troubleshooting
-
Issue: Low Conversion (<50%)
-
Causality: Incomplete degassing. Trace oxygen poisons the catalyst. Ensure strict adherence to the freeze-pump-thaw protocol and verify the integrity of the argon line.
-
-
Issue: Poor Enantiomeric Excess (<90%)
-
Causality: Substrate isomerization. The starting enone must be geometrically pure (exclusively the E-isomer). The presence of the Z-isomer will lead to the formation of the opposite enantiomer, eroding the global ee. Verify starting material purity via 2D NOESY NMR prior to reduction.
-
-
Issue: Variable ee across analytical runs
-
Causality: Failure to account for SDE during chromatography. Re-dissolve the entire purified batch in a single flask, stir for 10 minutes to ensure total homogenization, and re-sample for HPLC.
-
References
-
Hall, T.H., Adams, H., Vyas, V.K., et al. "Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects." Tetrahedron, 2021. URL:[Link]
-
Soloshonok, V.A., Han, J., et al. "A question of policy: Should tests for the self-disproportionation of enantiomers (SDE) be mandatory for reports involving scalemates?" Tetrahedron, 2021. URL:[Link]
-
Wu, M., Cheng, T., Ji, M., Liu, G. "Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines and Alcohols." ACS Catalysis, 2020. URL:[Link]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions Utilizing 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one and Its Analogs
Introduction
Trifluoromethylated organic compounds are of paramount importance in modern drug discovery and materials science, owing to the unique electronic properties conferred by the CF₃ group, which can enhance metabolic stability, binding affinity, and lipophilicity. The α,β-unsaturated trifluoromethyl ketone scaffold, exemplified by 4-(2,5-dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one, represents a highly versatile building block for the synthesis of complex molecular architectures. Its electron-deficient olefinic bond and reactive carbonyl group serve as handles for a variety of carbon-carbon bond-forming transformations.
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling strategies centered around this valuable enone scaffold. We move beyond a simple recitation of procedures to explain the underlying mechanistic principles and the rationale behind the selection of specific catalysts, ligands, and reaction conditions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the power of cross-coupling chemistry to create novel chemical entities. We will detail protocols for the direct functionalization of the enone via the Heck-Mizoroki reaction and discuss strategic approaches for the synthesis of advanced analogs using Suzuki-Miyaura and Sonogashira couplings.
The Heck-Mizoroki Reaction: Direct Arylation of the Enone Backbone
The Heck reaction is a powerful method for C-C bond formation that couples aryl or vinyl halides/triflates with alkenes.[1][2] The subject molecule, 4-(2,5-dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one, is an ideal substrate for this transformation due to its electron-deficient nature, which facilitates the key migratory insertion step of the catalytic cycle.
Mechanistic Rationale & Causality
The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[2][3]
-
Oxidative Addition: A 14-electron Pd(0) species, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, undergoes oxidative addition with an aryl halide (Ar-X) to form a square planar Pd(II) complex.[1][4]
-
Olefin Coordination & Migratory Insertion: The electron-deficient enone coordinates to the palladium center. This is followed by a syn-migratory insertion of the olefin into the Pd-Ar bond. For electron-poor olefins, this insertion occurs via a "neutral pathway," where the palladium complex is relatively electron-rich, favoring insertion at the more electron-rich β-carbon of the enone to form a new C-C bond.[1][5] This step dictates the high regioselectivity observed in these reactions.
-
β-Hydride Elimination & Catalyst Regeneration: A syn-β-hydride elimination from the resulting alkyl-palladium intermediate releases the arylated product. Subsequent reductive elimination of HX by a base regenerates the active Pd(0) catalyst, closing the cycle.[1]
The choice of base, solvent, and ligand (or lack thereof) is critical for maintaining catalyst activity and preventing side reactions. For electron-deficient olefins, phosphine-free conditions (Jeffery conditions) or simple monodentate phosphines are often sufficient.
Data Summary: Typical Heck Reaction Conditions
| Parameter | Recommended Options | Rationale & Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a stable, common Pd(II) precursor that is reduced in situ. Pd₂(dba)₃ is a Pd(0) source, avoiding the need for an in situ reduction step. |
| Ligand | PPh₃, P(o-tol)₃, or Ligand-Free | Electron-deficient olefins are good π-acceptors and can coordinate well to the Pd center, often making strong phosphine ligands unnecessary.[1] Simple, monodentate phosphines can stabilize the catalyst. |
| Base | Et₃N, K₂CO₃, DIPEA | The base is crucial for neutralizing the HX generated during catalyst regeneration.[2] Organic amines often act as both base and solvent, while inorganic bases are suitable for a wider range of solvents. |
| Solvent | DMF, Acetonitrile (MeCN), Toluene | Polar aprotic solvents like DMF and MeCN are common and effectively solvate the palladium intermediates.[2] |
| Temperature | 80 - 120 °C | Higher temperatures are often required to drive the oxidative addition of less reactive aryl bromides or chlorides.[4] |
Experimental Protocol: Heck Coupling with 4-Bromobenzotrifluoride
This protocol describes the β-arylation of 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one with an electron-deficient aryl bromide.
Materials:
-
4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one (1.0 equiv)
-
4-Bromobenzotrifluoride (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)
-
Tri-o-tolylphosphine (P(o-tol)₃, 0.04 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one, 4-bromobenzotrifluoride, Pd(OAc)₂, and P(o-tol)₃.
-
Seal the flask with a septum, and purge with dry nitrogen or argon for 15 minutes.
-
Using a syringe, add anhydrous MeCN followed by Et₃N.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Caption: Workflow for the Heck-Mizoroki Reaction.
Strategic Synthesis of Enone Analogs via Suzuki-Miyaura Coupling
While the title enone acts as an alkene partner, its vinyl halide or triflate analogs are powerful precursors for introducing diverse substituents at the β-position via the Suzuki-Miyaura reaction. This reaction couples an organoboron compound (e.g., a boronic acid) with an organic halide or triflate, offering exceptional functional group tolerance.[6][7]
Conceptual Framework: Ligand-Controlled Stereoselectivity
The Suzuki reaction follows a catalytic cycle similar to the Heck reaction but involves a critical transmetalation step instead of olefin insertion.[7]
-
Oxidative Addition: Pd(0) adds to the vinyl triflate (or halide) to form a Pd(II) intermediate.
-
Transmetalation: A base activates the organoboronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, yielding the product and regenerating the Pd(0) catalyst.
A key insight for this class of substrates is that the stereochemistry of the resulting double bond can be controlled by the choice of phosphine ligand. The use of monodentate ligands like PPh₃ typically leads to retention of the original double bond geometry. In contrast, certain bidentate phosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), can promote isomerization and lead to the product with an inverted double bond configuration.[9] This provides a powerful tool for accessing either the (E) or (Z) isomer of the desired product from a single precursor.
Data Summary: Suzuki-Miyaura Reaction Conditions
| Parameter | Recommended Options | Rationale & Insights |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst ideal for stereoretentive couplings.[9] Pd(dppf)Cl₂ is a robust Pd(II) precatalyst often used when isomerization is desired or for challenging couplings. |
| Organoboron Reagent | Arylboronic Acids, Potassium Alkyltrifluoroborates | Boronic acids are the most common partners. Trifluoroborates offer enhanced stability and are excellent coupling partners.[6] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An aqueous base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact reaction efficiency.[8] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DME | A biphasic solvent system is typical, allowing the inorganic base to be in the aqueous phase while the organic substrates and catalyst are in the organic phase. |
| Stereocontrol | PPh₃ (retention), dppf (inversion) | Ligand selection is the primary method for controlling the stereochemical outcome of the vinyl triflate coupling.[9] |
Experimental Protocol: Stereoretentive Suzuki Coupling of a Vinyl Triflate Analog
This protocol describes the synthesis of the title compound from its hypothetical (E)-vinyl triflate precursor and 2,5-dimethoxyphenylboronic acid.
Materials:
-
(E)-4-triflyloxy-1,1,1-trifluorobut-3-en-2-one (1.0 equiv)
-
2,5-Dimethoxyphenylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv)
-
Toluene and Water (10:1 mixture)
Procedure:
-
In a round-bottom flask, dissolve the vinyl triflate, boronic acid, and Pd(PPh₃)₄ in the toluene portion of the solvent mixture.
-
In a separate vessel, dissolve K₂CO₃ in the water portion.
-
Degas both solutions by bubbling argon or nitrogen through them for 20 minutes.
-
Add the aqueous base solution to the organic solution and equip the flask with a reflux condenser.
-
Heat the biphasic mixture to 80 °C and stir vigorously for 6-12 hours.
-
Monitor the reaction by TLC, observing the consumption of the vinyl triflate.
-
After completion, cool the mixture to room temperature and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via flash column chromatography.
Caption: Workflow for the Suzuki-Miyaura Reaction.
Synthesis of Cross-Conjugated Enynones via Sonogashira Coupling
The Sonogashira reaction, which couples a terminal alkyne with a vinyl or aryl halide, is the premier method for synthesizing enynes.[10] Applying this methodology to α,β-unsaturated systems provides access to cross-conjugated enynones, which are valuable intermediates in organic synthesis.[11] While direct coupling to the title enone is not feasible, this strategy is essential for creating important structural analogs.
Catalytic System & Rationale
The Sonogashira reaction typically employs a dual-catalyst system.[10]
-
Palladium Catalyst: A Pd(0) species, such as that generated from Pd(PPh₃)₂Cl₂, performs the oxidative addition to the vinyl halide.
-
Copper(I) Co-catalyst: A copper(I) salt, typically CuI, reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the Pd(II) center.
-
Amine Base: An amine such as Et₃N or DIPEA serves as both the base to deprotonate the alkyne and often as the solvent.
Recent advances have demonstrated ligand-controlled Sonogashira couplings of α,β-unsaturated thioesters, allowing for selective acylative (enynone formation) or decarbonylative (enyne formation) pathways.[12] This highlights the tunability of these reactions for generating diverse products.
Experimental Protocol: Sonogashira Coupling to form a Phenyl-Substituted Enynone
This protocol outlines the synthesis of a cross-conjugated enynone from a hypothetical (E)-vinyl iodide analog and phenylacetylene.
Materials:
-
(E)-4-iodo-1,1,1-trifluorobut-3-en-2-one (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)
-
Copper(I) Iodide (CuI, 0.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N, 3.0 equiv)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the vinyl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF, followed by Et₃N and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 8-16 hours. The formation of a precipitate (triethylammonium iodide) is typically observed.
-
Monitor the reaction by TLC until the starting vinyl iodide is consumed.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with saturated NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for the Sonogashira Reaction.
Conclusion
The 4-(2,5-dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one scaffold is a powerful and versatile platform for advanced organic synthesis. As demonstrated, its electron-deficient olefin is highly susceptible to direct arylation via the Heck-Mizoroki reaction, providing a straightforward route to complex substituted ketones. Furthermore, by considering its vinyl halide and triflate analogs, the vast and tunable worlds of Suzuki-Miyaura and Sonogashira couplings become accessible. The ability to control stereochemistry through ligand selection in Suzuki couplings adds another layer of strategic depth. By understanding the mechanistic underpinnings of these palladium-catalyzed transformations, researchers can rationally design and execute synthetic routes to novel, highly functionalized molecules for applications in medicinal chemistry, agrochemicals, and materials science.
References
- Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (2016). Royal Society of Chemistry.
- Larhed, M. (2015). Palladium(II)-Catalyzed Heck Reactions. Diva-Portal.org.
- Wh
- Chemistry Heck Reaction.
- Regioselective Aerobic Oxidative Heck Reactions with Electronically Unbiased Alkenes: Efficient Access to α-Alkyl Vinylarenes. PMC.
- A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. (2023). PMC.
- Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC.
- Heck Reaction. (2023). Chemistry LibreTexts.
- Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- Ligand-Controlled Acyl and Decarbonylative Sonogashira Cross-Coupling of α,β-Unsaturated Thioesters. (2025). Organic Letters.
- Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido trifl
- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009). The Journal of Organic Chemistry.
- Suzuki Coupling. Organic Chemistry Portal.
- Cross coupling reactions. Harned Research Group, University of Minnesota.
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- 1. books.rsc.org [books.rsc.org]
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preventing polymerization during the synthesis of 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-EN-2-one
Technical Support Center: Synthesis of 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one
A Guide to Preventing Unwanted Polymerization
Welcome to the technical support center for the synthesis of 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the prevention of unwanted polymerization during synthesis.
Understanding the Challenge: Why Does Polymerization Occur?
The target molecule, an α,β-unsaturated ketone, is highly susceptible to polymerization. This reactivity stems from the electron-withdrawing trifluoromethyl group, which makes the β-carbon of the double bond highly electrophilic and prone to attack by nucleophiles. The synthesis, often a base-catalyzed Claisen-Schmidt condensation between 2,5-dimethoxybenzaldehyde and 1,1,1-trifluoroacetone, introduces nucleophilic species that can initiate polymerization.[1]
Two primary polymerization mechanisms are of concern:
-
Anionic Polymerization (Michael Addition Cascade): The base catalyst (e.g., hydroxide, alkoxide) or the enolate of trifluoroacetone can act as a nucleophile, attacking the β-carbon of a newly formed product molecule in a Michael 1,4-addition.[2][3] The resulting carbanion is itself a potent nucleophile that can attack another monomer, leading to a rapid chain-growth reaction and the formation of high-molecular-weight polymer.[4][5]
-
Radical Polymerization: Trace impurities, oxygen, light, or high temperatures can generate free radicals.[6] These radicals can initiate a chain reaction with the electron-deficient double bond of the enone, leading to polymerization. This is a common issue during synthesis, purification (especially distillation), and storage.[7]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis that are indicative of polymerization.
Problem 1: My reaction mixture solidified or became a highly viscous, intractable oil.
-
Question: I was running my Claisen-Schmidt condensation, and the entire reaction mixture turned into a solid mass. What happened, and can I salvage it?
-
Answer: This is a classic sign of runaway polymerization, where the monomeric product has rapidly converted into a high-molecular-weight polymer.[6] Unfortunately, once this occurs, the product is generally unsalvageable. The focus must shift to preventing this in future attempts. The primary causes are typically excessive reaction temperature, high concentration of the base catalyst, or an extended reaction time.[8]
Problem 2: My yield is very low, and I'm left with a sticky, non-crystalline residue after workup.
-
Question: After quenching the reaction and removing the solvent, I'm left with a low yield of a yellow oil and a significant amount of a sticky residue that won't purify. Could this be a polymer?
-
Answer: Yes, this is highly likely due to the formation of oligomers or low-molecular-weight polymers. While not a complete solidification, partial polymerization has consumed a significant portion of your product. This can happen under the same conditions that cause runaway polymerization, but to a lesser extent. It can also occur during purification if proper precautions are not taken.[6]
Problem 3: I see a broad, unresolved hump in my NMR baseline or high molecular weight signals in my mass spectrum.
-
Question: My NMR of the crude product shows the expected peaks, but they're sitting on a broad "hump." My LC-MS also shows a series of high-mass ions separated by the monomer's molecular weight. What does this indicate?
-
Answer: These are definitive signs of polymer formation. The broad hump in the ¹H NMR spectrum is characteristic of polymeric materials where many similar but slightly different proton environments overlap. The repeating high-mass signals in the mass spectrum directly show the presence of oligomers (dimers, trimers, etc.).
Logical Flow for Troubleshooting Polymerization Issues
Caption: Troubleshooting logic for polymerization.
Frequently Asked Questions (FAQs) for Proactive Prevention
Q1: What are the most critical parameters to control during the reaction to prevent polymerization?
A1: The three most critical parameters are temperature, base concentration, and reaction time.
-
Temperature: Polymerization rates increase exponentially with temperature.[9] Running the reaction at the lowest effective temperature (e.g., 0°C or even lower) is crucial. While higher temperatures can speed up the desired condensation, they dramatically accelerate the undesired polymerization.[10]
-
Base Concentration: Use the minimum amount of base necessary to catalyze the reaction. A high concentration of base increases the population of nucleophiles that can initiate anionic polymerization.[8] Consider slow, dropwise addition of the base to keep its instantaneous concentration low.
-
Reaction Time: Monitor the reaction closely using TLC or GC. Once the starting aldehyde is consumed, quench the reaction immediately. Prolonged exposure of the product to the basic reaction conditions provides more opportunity for polymerization to occur.[6]
Q2: Which polymerization inhibitors should I use, and when should I add them?
A2: Radical inhibitors are essential, especially during workup, purification, and storage. They function by scavenging free radicals that initiate polymerization.[7] Phenolic inhibitors are a common and effective choice.[11]
| Inhibitor | Typical Concentration | Point of Addition | Notes |
| Butylated Hydroxytoluene (BHT) | 100 - 1000 ppm (0.01 - 0.1%) | Before distillation, to chromatography solvents, and to the final product for storage. | BHT is a widely used and effective inhibitor.[12] A related product is commercially available with 0.5% BHT as a stabilizer.[13] |
| Hydroquinone (HQ) | 100 - 500 ppm (0.01 - 0.05%) | Before distillation or to the final product for storage. | Highly effective, but can sometimes discolor the product. Often used in combination with other inhibitors.[7][14] |
| 4-Methoxyphenol (MEHQ) | 100 - 500 ppm (0.01 - 0.05%) | Before distillation or to the final product for storage. | A common choice for stabilizing monomers during transport and storage.[7] |
Important: Add the inhibitor after the main reaction is complete (i.e., after quenching) but before any heating step like solvent evaporation or distillation. Adding a radical inhibitor to the initial basic reaction mixture is generally not necessary, as the primary polymerization pathway during the reaction is anionic.
Mechanism of Radical Inhibition
Caption: Radical chain termination by a phenolic inhibitor.
Q3: How should I purify the product to minimize polymerization?
A3: Purification is a high-risk step due to the potential for heating and concentrating the product.
-
Avoid Distillation if Possible: The high temperatures required for distillation can easily initiate thermal polymerization.[7] If distillation is necessary, it must be done under high vacuum to lower the boiling point, and a radical inhibitor like BHT or HQ must be added to the distillation flask.
-
Use Column Chromatography: Flash chromatography is the preferred method. It avoids heat and separates the monomer from initiators and oligomers. It is good practice to add a small amount of inhibitor (e.g., ~100 ppm BHT) to the elution solvent to maintain a stabilizing environment on the column.[6]
-
Reprecipitation/Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent way to purify it while removing oligomers, which will likely have different solubility profiles.[]
Experimental Protocols
Protocol 1: Optimized Claisen-Schmidt Condensation to Minimize Polymerization
This protocol incorporates best practices for preventing polymerization during the reaction itself.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2,5-dimethoxybenzaldehyde (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethanol or THF).
-
Cooling: Cool the solution to 0°C in an ice-water bath. Maintaining a low temperature is the most critical step.[8][9]
-
Reagent Addition: Add 1,1,1-trifluoroacetone (1.1 to 1.5 eq).
-
Catalyst Addition: Prepare a dilute solution of the base catalyst (e.g., 10% aqueous NaOH). Add the base solution dropwise to the cooled reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: Monitor the consumption of the aldehyde by TLC (e.g., using a 4:1 Hexanes:EtOAc mobile phase).
-
Quenching: As soon as the aldehyde is consumed (typically 2-4 hours), quench the reaction by adding cold, dilute acid (e.g., 1M HCl) until the mixture is neutral or slightly acidic.
-
Workup: Proceed immediately with an aqueous workup and extraction into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Protocol 2: Post-Synthesis Stabilization and Purification
-
Inhibitor Addition: After extracting the product into an organic solvent and drying with a drying agent (e.g., MgSO₄), but before removing the solvent, add BHT to a concentration of approximately 200 ppm.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator, ensuring the water bath temperature does not exceed 40°C.
-
Purification:
-
Chromatography: Prepare silica gel slurry and chromatography solvents (e.g., a gradient of Hexanes:EtOAc) containing ~100 ppm BHT. Purify the crude product via flash column chromatography.
-
Alternative - Recrystallization: If the crude product shows signs of crystallization, attempt to recrystallize from a solvent system like ethanol/water or hexanes/ethyl acetate.
-
-
Storage: After purification and solvent removal, store the final product under a nitrogen or argon atmosphere at low temperature (≤ 4°C), protected from light, with 100-200 ppm of BHT added.[6]
Workflow for Synthesis and Purification
Caption: Recommended workflow for synthesis and purification.
By carefully controlling reaction conditions and implementing proactive stabilization strategies, researchers can successfully synthesize 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one while minimizing the pervasive issue of unwanted polymerization.
References
- Effect of Temperature on the Efficiency of Polymerization Reactions Using Novel Catalysts in Cameroon. (n.d.). Semantic Scholar.
- Effects of Temperature. (n.d.).
- Polymerisation inhibitor. (2023, December 2). In Wikipedia.
- Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. (2020, May 29). PMC.
- avoiding self-condensation in Claisen-Schmidt synthesis of chromones. (n.d.). Benchchem.
- Polymerization inhibitor compositions and uses thereof. (2021, February 4).
- Inhibition of Free Radical Polymerization: A Review. (2023, January 17). PMC.
- Video: Anionic Chain-Growth Polymerization: Mechanism. (2023, April 30). JoVE.
- Preventing polymerization of α,β-unsaturated ketones during synthesis. (n.d.). Benchchem.
- 20.14 α,β-Unsaturated Carbonyl Compounds. (2019, June 5). Chemistry LibreTexts.
- Michael addition reaction. (2024, March 11). In Wikipedia.
- Anionic addition polymeriz
- Claisen-Schmidt Condens
- 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. (n.d.). Sigma-Aldrich.
- Polymer Isolation and Purific
Sources
- 1. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. jove.com [jove.com]
- 5. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Effects of Temperature | MATSE 202: Introduction to Polymer Materials [courses.ems.psu.edu]
- 11. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-乙氧基-1,1,1-三氟-3-丁烯-2-酮 contains 0.5% BHT as stabilizer, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 14. WO2021022550A1 - Polymerization inhibitor compositions and uses thereof - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for optimizing the yield in the preparation of 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one. As Senior Application Scientists, we understand the nuances of this synthesis and have compiled this resource to address common challenges and provide actionable solutions grounded in established chemical principles.
I. Understanding the Reaction: A Claisen-Schmidt Condensation
The synthesis of 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one is a Claisen-Schmidt condensation, a type of crossed aldol condensation.[1][2] This reaction involves the base-catalyzed reaction between an aldehyde (2,5-dimethoxybenzaldehyde) and a ketone (1,1,1-trifluoroacetone) to form a β-hydroxy ketone intermediate, which then readily dehydrates to yield the desired α,β-unsaturated ketone.[1][3]
The key to a successful Claisen-Schmidt condensation lies in the fact that one of the carbonyl partners, in this case, 2,5-dimethoxybenzaldehyde, lacks α-hydrogens.[2] This prevents it from undergoing self-condensation and ensures it acts solely as the electrophile, which is attacked by the enolate of 1,1,1-trifluoroacetone.[2]
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, providing explanations and step-by-step troubleshooting protocols.
A. Low or No Product Yield
Q1: I am observing very low to no formation of the desired product. What are the likely causes?
A1: Several factors can contribute to a low yield. The most common culprits are related to the base, solvent, temperature, and the quality of your starting materials.
-
Ineffective Base: The choice and handling of the base are critical. Strong bases like sodium hydride (NaH), potassium hydride (KH), or n-butyllithium (n-BuLi) are often effective for this transformation.[4] Weaker bases may not be sufficient to deprotonate the 1,1,1-trifluoroacetone effectively. Ensure your base is fresh and has not been deactivated by moisture or air.
-
Improper Solvent: Aprotic solvents such as tetrahydrofuran (THF), diethyl ether (Et2O), or benzene generally provide the best results for this reaction.[4] Protic solvents can interfere with the base and the enolate.
-
Suboptimal Temperature: The initial enolate formation is typically carried out at low temperatures (e.g., 0 °C or -78 °C) to control the reaction and minimize side products. The subsequent condensation and dehydration steps may require gentle heating to proceed to completion.[1]
-
Poor Quality Starting Materials: Ensure that your 2,5-dimethoxybenzaldehyde and 1,1,1-trifluoroacetone are of high purity. Impurities can interfere with the reaction. 2,5-dimethoxybenzaldehyde can be synthesized from p-methoxyphenol via a Reimer-Tiemann reaction followed by methylation.[5]
Troubleshooting Protocol for Low Yield:
-
Verify Reagent Quality:
-
Check the purity of 2,5-dimethoxybenzaldehyde and 1,1,1-trifluoroacetone by NMR or GC-MS.
-
Use freshly opened or properly stored anhydrous solvents and bases.
-
-
Optimize Base and Solvent System:
-
If using a weaker base, consider switching to a stronger, non-nucleophilic base like NaH or KH.[4]
-
Ensure your chosen aprotic solvent is thoroughly dried before use.
-
-
Control Reaction Temperature:
-
Perform the addition of the base to 1,1,1-trifluoroacetone at a low temperature (e.g., 0 °C).
-
After the addition of 2,5-dimethoxybenzaldehyde, allow the reaction to slowly warm to room temperature. Gentle heating may be required to drive the dehydration.[1]
-
-
Monitor Reaction Progress:
-
Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product.
-
B. Formation of Side Products
Q2: I am observing significant side product formation. What are these side products and how can I minimize them?
A2: The primary side reactions in a Claisen-Schmidt condensation are self-condensation of the ketone and the Cannizzaro reaction of the aldehyde.
-
Self-Condensation of 1,1,1-trifluoroacetone: While less favorable than the crossed condensation, 1,1,1-trifluoroacetone can react with its own enolate. This can be minimized by the slow addition of the ketone to a solution of the base and the aldehyde.
-
Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking α-hydrogens, like 2,5-dimethoxybenzaldehyde, can undergo a disproportionation reaction to form an alcohol and a carboxylic acid.[2] This can be mitigated by using a milder base or carefully controlling the reaction temperature.[2]
-
Double Aldol Condensation: Acetone, if used as a reactant, can react with two equivalents of the aldehyde.[6] While not directly applicable to 1,1,1-trifluoroacetone, it highlights the importance of stoichiometry control.
Troubleshooting Protocol for Side Product Formation:
-
Optimize Stoichiometry:
-
Use a slight excess of the 2,5-dimethoxybenzaldehyde to ensure complete consumption of the more valuable 1,1,1-trifluoroacetone enolate.
-
-
Control Addition Rate:
-
Add the 1,1,1-trifluoroacetone slowly to the reaction mixture containing the base and 2,5-dimethoxybenzaldehyde. This keeps the concentration of the enolate low and favors the cross-condensation.
-
-
Modify Base and Temperature:
-
Consider using a less harsh base if the Cannizzaro reaction is a significant issue.
-
Maintain a low reaction temperature during the initial stages to suppress side reactions.
-
C. Purification Challenges
Q3: I am having difficulty purifying the final product. What are the best methods?
A3: The product, an α,β-unsaturated ketone, can sometimes be challenging to purify due to its reactivity and potential for isomerization.
-
Column Chromatography: This is the most common and effective method for purifying the product. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate or hexane/dichloromethane) is often successful.[7]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent purification technique.
-
Distillation: For liquid products, reduced-pressure distillation can be effective, but care must be taken to avoid decomposition at high temperatures.[8]
Troubleshooting Protocol for Purification:
-
TLC Analysis: Before attempting large-scale purification, optimize the solvent system for column chromatography using TLC.
-
Careful Handling: The trifluoromethyl group makes the enone susceptible to nucleophilic attack. Avoid strongly basic or acidic conditions during workup and purification.
-
Consider Product Hydration: Trifluoromethyl ketones can sometimes form hydrates, which can complicate purification.[9] If this is suspected, drying the product thoroughly under vacuum may be necessary.
III. Optimized Experimental Protocol
This protocol provides a starting point for optimizing the synthesis of 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one.
Materials:
-
2,5-Dimethoxybenzaldehyde
-
1,1,1-Trifluoroacetone
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents). Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.
-
Enolate Formation: Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath. Slowly add a solution of 1,1,1-trifluoroacetone (1.0 equivalent) in anhydrous THF to the stirred suspension. Stir the mixture at 0 °C for 30 minutes.
-
Condensation: To the resulting enolate solution, add a solution of 2,5-dimethoxybenzaldehyde (1.1 equivalents) in anhydrous THF dropwise at 0 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials. Gentle heating (e.g., to 40 °C) may be necessary to drive the dehydration of the aldol intermediate.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate.
IV. Data Presentation
Table 1: Influence of Reaction Parameters on Yield
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Base | Strong (NaH, KH)[4] | High | Efficiently generates the enolate of 1,1,1-trifluoroacetone. |
| Weak (NaOH, KOH) | Moderate to Low | May not fully deprotonate the ketone, leading to incomplete reaction. | |
| Solvent | Aprotic (THF, Et2O)[4] | High | Stabilizes the enolate and does not interfere with the base. |
| Protic (Ethanol, Water) | Low | Reacts with the strong base and can protonate the enolate. | |
| Temperature | Low (0 °C) for enolate formation | High | Minimizes side reactions like self-condensation. |
| Room Temp to Gentle Heat for condensation | High | Promotes the condensation and subsequent dehydration.[1] | |
| Stoichiometry | Slight excess of aldehyde | High | Drives the reaction to completion and consumes the ketone enolate. |
V. Mechanistic and Workflow Diagrams
Diagram 1: Reaction Mechanism
Caption: Mechanism of the Claisen-Schmidt condensation.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow.
VI. References
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]
-
Boris Portal - Universität Bern. (2024, October 25). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. Retrieved from [Link]
-
Organic Chemistry Portal. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. Retrieved from [Link]
-
ACS Publications - The Journal of Organic Chemistry. (2024, July 26). Synthesis of α-Trifluoromethylated Ketones from α,β-Unsaturated Ketones via Catecholboron Enolates. Retrieved from [Link]
-
ResearchGate. (n.d.). The Aldol Reaction with Trifluoromethyl Ketones. Retrieved from [Link]
-
ACS Publications - The Journal of Organic Chemistry. (2021, January 10). α,β-Disubstituted CF3-Enones as a Trifluoromethyl Building Block: Regioselective Preparation of Totally Substituted 3-CF3-Pyrazoles. Retrieved from [Link]
-
The Vespiary. (n.d.). Synthesis of 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
-
MDPI. (2019, June 4). (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one and (E). Retrieved from [Link]
-
N/A. (2024, December 12). How Does 2,5-Dimethoxybenzaldehyde React With Other Chemicals In Organic Reactions? Retrieved from [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]
-
ResearchGate. (2015, December). Synthesis of 4-Methoxybiphenyl Using Pd-Containing Catalysts Based on Polymeric Matrix of Functionalized Hypercrosslinked Polystyrene. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]
-
MDPI. (n.d.). Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). WO2016125185A3 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Retrieved from
-
N/A. (n.d.). Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). Retrieved from [Link]
-
PMC. (2025, April 9). O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. Retrieved from [Link]
-
N/A. (2001, October 26). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2014, January 13). β-Trifluoromethyl-α,β-unsaturated Ketones. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 4-phenyl-3-(trifluoromethyl)butan-2-one. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]
-
Beilstein Journals. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]
-
LookChem. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. Retrieved from [Link]
-
Safrole. (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 1. Retrieved from [Link]
-
Chemistry Steps. (2020, March 30). Aldol Reaction. Retrieved from [Link]
-
ResearchGate. (2017, April 5). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]
-
MDPI. (2024, December 24). From Dienophiles to Dienes: Catalysis by Polystyrene-Supported Triphenylphosphine with Pentane-2,4-dione as Co-Catalyst. Retrieved from [Link]
-
The Vespiary. (n.d.). Synthesis of 2,5-Dimethoxy-4-Fluoroethyl-amphetamine (DOEF). Retrieved from [Link]
-
Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]
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Technical Support Center: Overcoming Steric Hindrance in Reactions of 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one
Welcome to the technical support center for 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this sterically hindered yet synthetically valuable compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Introduction to the Challenge: The Role of Steric Hindrance
4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one is a chalcone-like, α,β-unsaturated ketone with significant potential in organic synthesis due to the presence of the electron-withdrawing trifluoromethyl group, which enhances the electrophilicity of the double bond.[1] However, the bulky 2,5-dimethoxyphenyl group introduces considerable steric hindrance, which can impede the approach of nucleophiles and other reactants, leading to slow reaction rates or low yields.[2][3] Understanding and mitigating these steric effects is crucial for successful synthetic transformations.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your reactions and provides actionable solutions based on established chemical principles.
Issue 1: Low or No Yield in Nucleophilic Addition Reactions
Symptoms: After performing a nucleophilic addition (e.g., Michael addition, Grignard reaction), you observe a low yield of the desired product or recovery of unreacted starting material.
Probable Cause: The steric bulk of the 2,5-dimethoxyphenyl group is likely preventing the nucleophile from effectively attacking the electrophilic centers (the β-carbon of the enone system or the carbonyl carbon).[2][3]
Solutions:
-
Employ Smaller, More Reactive Nucleophiles: If your experimental design allows, consider using a less sterically demanding nucleophile.
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. However, monitor for potential side reactions or decomposition.
-
Utilize Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of the enone system and facilitating nucleophilic attack.[4][5] Common Lewis acids for this purpose include TiCl₄, SnCl₄, and Sc(OTf)₃.[5][6]
dot
Caption: Lewis acid coordination enhances enone electrophilicity.
-
Solvent Selection: The choice of solvent can influence reaction rates. Aprotic polar solvents like DMF or NMP can sometimes enhance reactivity.[7]
Issue 2: Poor Regioselectivity (1,2- vs. 1,4-Addition)
Symptoms: You obtain a mixture of 1,2-addition (attack at the carbonyl carbon) and 1,4-addition (conjugate or Michael addition) products.
Probable Cause: The balance between 1,2- and 1,4-addition is influenced by the nature of the nucleophile ("hard" vs. "soft") and the reaction conditions. The trifluoromethyl group strongly activates the carbonyl for 1,2-addition.[8]
Solutions:
-
To Favor 1,4-Addition (Michael Addition):
-
Use "soft" nucleophiles (e.g., thiolates, cuprates).
-
Employ aprotic solvents.
-
Lower reaction temperatures can sometimes favor the thermodynamically controlled 1,4-adduct.
-
-
To Favor 1,2-Addition:
-
Use "hard" nucleophiles (e.g., Grignard reagents, organolithiums).
-
The presence of Lewis acids that coordinate strongly to the carbonyl oxygen can promote 1,2-addition.
-
Issue 3: Formation of the cis-(Z)-Isomer
Symptoms: While the trans-(E)-isomer is typically more stable and the expected product, you observe the formation of the less stable cis-(Z)-isomer.
Probable Cause: The formation of the cis-isomer can be favored under certain kinetic conditions or through specific reaction pathways that circumvent the steric clash present in the trans-isomer's transition state.[2]
Solutions:
-
Solvent and Catalyst Choice: Aromatic solvents like toluene can promote π-π stacking interactions that may favor the formation of a specific isomer.[2]
-
Isomerization: If the cis-isomer is formed, it may be possible to isomerize it to the more stable trans-isomer through heating or acid/base catalysis, provided the product is stable under these conditions.
Frequently Asked Questions (FAQs)
Q1: Why is the trans-(E)-isomer of 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one the major product in most syntheses?
A1: The trans-(E)-isomer is thermodynamically more stable than the cis-(Z)-isomer because it minimizes steric repulsion between the bulky 2,5-dimethoxyphenyl group and the trifluoroacetyl group. In the cis-isomer, these groups are on the same side of the double bond, leading to significant steric strain.[2]
Q2: Can I use high-pressure conditions to overcome steric hindrance in reactions with this compound?
A2: Yes, applying high pressure can be an effective strategy. High pressure can promote reactions that are disfavored at atmospheric pressure due to steric hindrance by reducing the activation volume.[4]
Q3: Are there alternative synthetic routes to this compound that might avoid steric hindrance issues during its formation?
A3: While the most common synthesis is a Claisen-Schmidt or aldol condensation, alternative methods like the Wittig reaction could offer different stereoselectivity and potentially bypass some of the steric challenges of the condensation pathway.[9]
Q4: How does the trifluoromethyl group influence the reactivity of the enone system?
A4: The strongly electron-withdrawing trifluoromethyl group significantly increases the electrophilicity of both the carbonyl carbon and the β-carbon of the double bond.[1] This electronic effect makes the molecule highly reactive towards nucleophiles, which to some extent counteracts the steric hindrance from the phenyl ring.
dot
Caption: Electron-withdrawing CF₃ group enhances electrophilicity.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Michael Addition
-
To a solution of 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add the Lewis acid (e.g., TiCl₄, 1.1 eq.) dropwise at -78 °C.
-
Stir the mixture for 15-30 minutes at -78 °C.
-
Add a solution of the nucleophile (1.2 eq.) in DCM dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for the time determined by TLC or LC-MS monitoring.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary
| Catalyst Type | Typical Loading (mol%) | Common Solvents | Temperature Range (°C) |
| TiCl₄ | 100 - 120 | DCM, Toluene | -78 to 25 |
| Sc(OTf)₃ | 5 - 20 | DCM, Acetonitrile | 0 to 50 |
| In(OTf)₃ | 10 - 30 | DCM, THF | 25 to 60 |
References
- Boyko, V. I., & Iksanova, A. G. (2010). Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. Molecules, 15(12), 9178-9204.
-
ResearchGate. (n.d.). The addition of nucleophiles to α‐fluoro‐α,β‐unsaturated ketones. Retrieved from [Link]
- Shainyan, B. A., & Ustinov, M. V. (2000). Importance of steric hindrance in linear coordination of Lewis acids with α-enones.
- Pedro, J. R., & Blay, G. (2014).
- Gomes, M. N., Braga, R. C., Grzelak, E. M., Neves, B. J., & Muratov, E. (2020). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers in Chemistry, 8, 570.
- Kabalka, G. W., & Wu, Z. (2003). Nucleophilic Addition of Benzylboronates to Activated Ketones. Organic letters, 5(21), 3843–3845.
- Nenajdenko, V. G., Sanin, A. V., & Balenkova, E. S. (1997). Preparation of α,β-unsaturated trifluoromethylketones and their application in the synthesis of heterocycles. Molecules, 2(4), 186-233.
- Rauf, A., Khan, M., Patel, S., & Muhammad, N. (2022). Structural Modifications on Chalcone Framework for Developing New Class of Cholinesterase Inhibitors. Molecules, 27(15), 4983.
-
PrepChem.com. (n.d.). Synthesis of (E)-4-(2,5-dimethoxyphenyl)but-3-en-2-one. Retrieved from [Link]
- Zhang, L., Liu, J., Gao, J., Lu, R., & Liu, F. (2017). Adjustment of the solid fluorescence of a chalcone derivative through controlling steric hindrance. RSC Advances, 7(73), 46354-46357.
-
ResearchGate. (n.d.). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. Retrieved from [Link]
-
Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
-
University of Glasgow. (n.d.). Lewis Acid Mediated Reactions of Olefins with Carbonyls. Retrieved from [Link]
-
Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. [Link]
-
MDPI. (2019, June 4). (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one and (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one. Retrieved from [Link]
- Fernández, I., & Bickelhaupt, F. M. (2014). Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion. The journal of organic chemistry, 79(1), 220–227.
- Wang, Z., & Zhu, J. (2016). 4-Trifluoromethyl-p-quinols as dielectrophiles: three-component, double nucleophilic addition/aromatization reactions. Organic letters, 18(11), 2656–2659.
-
SciSpace. (2023, March 24). Recent Updates on Synthetic Strategies of Chalcone Scaffold and their Heterocyclic Derivatives. Retrieved from [Link]
-
Nature. (2025, July 4). Unlocking Lewis acid catalysis in non-haem enzymes for an abiotic ene reaction. Retrieved from [Link]
-
LookChem. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]
- Tordeux, M., Francese, C., & Wakselman, C. (1989). Reactions of trifluoromethyl bromide and related halides: part 9. Comparison between additions to carbonyl compounds, enamines, and sulphur dioxide in the presence of zinc. Journal of the Chemical Society, Perkin Transactions 1, 1951-1957.
- Wang, Y., & Li, T. R. (2019). β-Trifluoromethylated enones as trifluoromethylated synthons in asymmetric catalysis. Organic Chemistry Frontiers, 6(18), 3299-3312.
- Prakash, G. K. S., Jog, P. V., & Mathew, T. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein journal of organic chemistry, 17, 460–466.
-
Semantic Scholar. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). Retrieved from [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Steric effects - Wikipedia [en.wikipedia.org]
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- 5. Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of steric hindrance in linear coordination of Lewis acids with α-enones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Trifluoromethyl-p-quinols as dielectrophiles: three-component, double nucleophilic addition/aromatization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
HPLC method validation for purity analysis of 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-EN-2-one
[fontname="Arial", shape=rect, style=
Fig 1: Orthogonal retention mechanisms between the fluorinated enone analyte and the PFP phase.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the analytical method must act as a self-validating system. We achieve this by embedding strict System Suitability Testing (SST) criteria that must be met before any sample data is processed.
Step-by-Step Methodology
-
Mobile Phase Preparation :
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water. Causality : The acidic modifier (pH ~2.7) suppresses the ionization of residual silanols on the silica support, preventing secondary cation-exchange interactions that cause peak tailing.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions :
-
Column : Waters CSH Fluoro-Phenyl, 150 x 4.6 mm, 3.5 µm (or equivalent PFP).
-
Flow Rate : 1.0 mL/min.
-
Gradient : 30% B to 80% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.
-
Detection : Photodiode Array (PDA) at 254 nm (extracted) and 200-400 nm (for peak purity).
-
-
System Suitability Testing (SST) :
-
Inject a resolution mixture containing the analyte and 2,5-dimethoxybenzaldehyde (10 µg/mL each).
-
Self-Validation Gate : The system automatically halts if Resolution ( Rs ) <2.0 , Tailing Factor ( Tf ) >1.5 , or if the %RSD of 5 replicate injections is >2.0% .
-
ICH Q2(R2) Method Validation Execution
The recent 1[1] emphasize a science- and risk-based approach to validation, shifting from a "check-the-box" exercise to a lifecycle management model (2[2]).
Fig 2: Lifecycle approach to analytical method validation based on ICH Q2(R2) guidelines.
Validation Parameters & Experimental Execution
-
Specificity (Selectivity) : The ability to measure the analyte unambiguously in the presence of impurities (3[3]). We subjected the analyte to forced degradation (0.1N HCl, 0.1N NaOH, 3% H2O2 , UV light, and 60°C heat). Using the PDA detector, the peak purity angle must remain less than the peak purity threshold across all stressed samples, proving no co-eluting degradation products exist.
-
Linearity & Range : Prepared standard solutions ranging from the Quantitation Limit (QL) up to 120% of the specification limit (0.05 µg/mL to 120 µg/mL).
-
Accuracy : Evaluated by spiking the synthetic matrix with known quantities of the analyte at 50%, 100%, and 150% of the target concentration.
-
Precision : Assessed via Repeatability (6 independent preparations at 100% concentration) and Intermediate Precision (different analyst, different day, different HPLC system).
Summary of Validation Data
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Status |
| Specificity | Peak Purity Angle < Threshold | Angle: 0.12 < Threshold: 0.25 | Pass |
| Linearity | R2≥0.999 (LOQ to 120%) | R2=0.9998 | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% Recovery | 99.5% ± 0.4% | Pass |
| Precision (Repeatability) | %RSD ≤2.0% ( n=6 ) | %RSD = 0.6% | Pass |
| Quantitation Limit (QL) | Signal-to-Noise ≥10:1 | S/N = 15:1 (at 0.05%) | Pass |
Conclusion
For the purity analysis of 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one, traditional C18 columns lack the necessary mechanistic interactions to resolve critical structural isomers and precursors. By transitioning to a Pentafluorophenyl (PFP) stationary phase, we leverage orthogonal interactions—specifically π−π donor-acceptor stacking and fluorophilicity—to achieve robust baseline resolution. When coupled with a self-validating protocol built on ICH Q2(R2) principles, this method ensures unparalleled data integrity and audit readiness for drug development professionals.
References
-
FDA - Q2(R2) Validation of Analytical Procedures Source: fda.gov URL:[Link]
-
ICH - Validation of Analytical Procedure Q2(R2) Source: ich.org URL:[Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: chromatographyonline.com (LCGC International) URL:[Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using HPLC Source: nih.gov (PMC) URL:[Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained Source: intuitionlabs.ai URL:[Link]
-
ICH and FDA Guidelines for Analytical Method Validation Source: labmanager.com URL:[Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare Source: glsciencesinc.com URL:[Link]
Sources
A Comparative Guide to the Stereoselectivity of Cycloadditions Involving 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and bioavailability. This guide provides a deep dive into the stereochemical outcomes of cycloaddition reactions with 4-(2,5-dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one, a versatile building block for the synthesis of complex trifluoromethylated molecules. By examining the underlying principles and comparing with alternative fluorinated substrates, we aim to equip researchers with the insights needed to navigate and optimize these powerful synthetic transformations.
The Critical Role of Stereoselectivity in Fluorinated Molecule Synthesis
The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. Consequently, the ability to control the stereochemical outcome of a reaction is paramount in the synthesis of pharmaceutical agents. Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic systems with multiple stereocenters. The stereoselectivity of these reactions when employing fluorinated substrates like 4-(2,5-dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one is a subject of significant interest, as the electron-withdrawing nature of the trifluoromethyl group can profoundly influence the reaction's course.
Experimental Protocol: A Generalized Approach to Cycloaddition
While specific conditions will vary based on the diene and desired outcome, a general protocol for a thermal Diels-Alder cycloaddition involving a trifluoromethylated enone is outlined below. This protocol is designed to be a self-validating system, with clear checkpoints for reaction monitoring and product analysis.
Materials:
-
4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one (dienophile)
-
Diene (e.g., cyclopentadiene, 2,3-dimethyl-1,3-butadiene)
-
Anhydrous solvent (e.g., toluene, xylene)
-
Inert gas (e.g., nitrogen, argon)
-
Reaction vessel with condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve 4-(2,5-dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one (1.0 eq) in the chosen anhydrous solvent in the reaction vessel.
-
Reactant Addition: Add the diene (1.2-2.0 eq) to the solution.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system.
-
Analysis: Characterize the purified product(s) by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to determine the structure and stereoisomeric ratio.
Experimental Workflow Diagram:
Caption: Generalized workflow for cycloaddition reactions.
Unraveling the Stereoselectivity: A Mechanistic Perspective
The stereochemical outcome of a Diels-Alder reaction is governed by the geometry of the transition state.[1] The endo and exo approaches of the diene to the dienophile lead to different diastereomers. For many non-fluorinated dienophiles, the endo product is favored due to secondary orbital interactions.[1]
However, the presence of a trifluoromethyl group can alter this landscape. Studies on α-fluorinated α,β-unsaturated carbonyl compounds have shown that these dienophiles can exhibit lower reactivity and a preference for the exo diastereomer.[2][3] This shift is attributed to steric and electronic effects of the fluorine substituents.[2][3] In the case of 4-(2,5-dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one, the bulky trifluoromethyl group likely disfavors the more sterically congested endo transition state, leading to a potential increase in the formation of the exo product.
Lewis acid catalysis is a common strategy to enhance the rate and stereoselectivity of Diels-Alder reactions.[1] Lewis acids coordinate to the carbonyl oxygen of the dienophile, lowering its LUMO energy and accentuating the electronic differences between the reactants. While this typically enhances endo selectivity for non-fluorinated systems, the effect on trifluoromethylated enones can be more complex and may depend on the specific Lewis acid and reaction conditions.[2]
For asymmetric cycloadditions, the use of chiral catalysts is essential. Copper-catalyzed [3+2] cycloadditions of β-trifluoromethyl β,β-disubstituted enones with isocyanoesters have been shown to proceed with high diastereo- and enantioselectivity.[4][5][6] This highlights the potential for developing highly stereoselective cycloadditions with 4-(2,5-dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one through careful selection of chiral ligands and metal catalysts.
Logical Relationship Diagram:
Caption: Factors influencing cycloaddition stereoselectivity.
Comparative Analysis with Alternative Fluorinated Building Blocks
To provide a broader context, the table below compares the expected reactivity and stereoselectivity of 4-(2,5-dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one with other fluorinated dienophiles based on published data for similar structures.
| Dienophile | Expected Reactivity | Expected Diastereoselectivity | Key Considerations |
| 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one | Moderate | Potentially exo-selective | Bulky CF3 group may favor exo transition state. |
| α-Fluoroacrylates | Lower than non-fluorinated analogs | Predominantly exo | Fluorine substitution can decrease reactivity.[2][3] |
| β-Trifluoromethyl β,β-disubstituted Enones | Good in catalyzed reactions | High in catalyzed reactions | Amenable to highly enantioselective [3+2] cycloadditions.[4][5][6] |
| Non-fluorinated Parent Enone | High | Predominantly endo | Follows typical Diels-Alder selectivity rules.[2][3] |
This comparison underscores a general trend: the introduction of fluorine can decrease the intrinsic reactivity of a dienophile in thermal cycloadditions while also potentially reversing the typical endo selectivity.[2][3] However, these fluorinated systems are often excellent substrates for catalyzed reactions, enabling access to a wide range of stereochemically defined products.[4][5][6]
Troubleshooting and Optimization
| Challenge | Potential Cause | Suggested Solution |
| Low Reactivity | Electronic nature of the fluorinated dienophile. | Increase reaction temperature, use a Lewis acid catalyst, or employ microwave irradiation. |
| Poor Stereoselectivity | Competing endo and exo transition states. | Screen different solvents and Lewis acid catalysts. For enantioselectivity, explore various chiral ligands. |
| Byproduct Formation | Polymerization of the diene or dienophile. | Use a slight excess of the diene, maintain an inert atmosphere, and consider using a polymerization inhibitor. |
Conclusion and Future Perspectives
While direct experimental data for the cycloadditions of 4-(2,5-dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one is not yet widely available in the literature, a comprehensive analysis of related fluorinated systems provides valuable insights into its expected behavior. The presence of the trifluoromethyl group is anticipated to influence both the reactivity and stereoselectivity of its cycloaddition reactions, potentially favoring the formation of exo products in thermal processes.
The true potential of this building block likely lies in catalyzed reactions, where the electronic properties of the trifluoromethyl group can be harnessed to achieve high levels of diastereo- and enantioselectivity. Future research in this area should focus on the development of tailored catalytic systems to unlock the full synthetic utility of 4-(2,5-dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one for the efficient construction of novel, stereochemically defined fluorinated molecules for pharmaceutical and agrochemical applications.
References
-
Xu, B., Zhang, S., Zhou, Y., & Zhang, J. (2018). Direct Asymmetric Formal [3 + 2] Cycloaddition Reaction of Isocyanoesters with β-Trifluoromethyl β,β-Disubstituted Enones Leading to Optically Active Dihydropyrroles. Organic Letters, 20(9), 2716–2719. [Link][4]
-
Sci-Hub. (n.d.). Direct Asymmetric Formal [3 + 2] Cycloaddition Reaction of Isocyanoesters with β-Trifluoromethyl β,β-Disubstituted Enones Leading to Optically Active Dihydropyrroles. Retrieved from [Link][5]
-
Böhm, S., & Haufe, G. (2002). Diastereoselective Diels−Alder Reactions of α-Fluorinated α,β-Unsaturated Carbonyl Compounds: Chemical Consequences of Fluorine Substitution. 2. The Journal of Organic Chemistry, 67(18), 6393–6400. [Link][2]
-
Wang, X., Li, X., & Zhou, Y. (2018). Phosphine-Catalyzed [3 + 2] Cycloaddition Reaction of α-Diazoacetates and β-Trifluoromethyl Enones: A Facile Access to Multisubstituted 4-(Trifluoromethyl)pyrazolines. Organic Letters, 20(20), 6539–6542. [Link][7]
-
Wang, X., Li, X., & Zhou, Y. (2018). Phosphine-Catalyzed [3 + 2] Cycloaddition Reaction of α-Diazoacetates and β-Trifluoromethyl Enones: A Facile Access to Multisubstituted 4-(Trifluoromethyl)pyrazolines. Organic Letters, 20(20), 6539–6542. [Link][8]
-
Böhm, S., & Haufe, G. (2002). Diastereoselective Diels-Alder reactions of alpha-fluorinated alpha,beta-unsaturated carbonyl compounds: chemical consequences of fluorine substitution. 2. The Journal of Organic Chemistry, 67(18), 6393–6400. [Link][3]
-
PubMed. (2018). Direct Asymmetric Formal [3 + 2] Cycloaddition Reaction of Isocyanoesters with β-Trifluoromethyl β,β-Disubstituted Enones Leading to Optically Active Dihydropyrroles. Retrieved from [Link][6]
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link][1]
Sources
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- 5. sci-hub.box [sci-hub.box]
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4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-EN-2-one proper disposal procedures
Comprehensive Operational Guide: Handling and Disposal of 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one
Executive Summary
For researchers and drug development professionals, handling advanced halogenated intermediates like 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one requires bridging the gap between synthetic utility and rigorous safety protocols. This compound presents a dual operational challenge: acute biological reactivity driven by its α,β -unsaturated ketone core, and severe environmental persistence due to its trifluoromethyl ( CF3 ) group. This guide provides field-proven, step-by-step methodologies for the safe handling, spill containment, and terminal disposal of this specific fluorinated enone.
Physicochemical Risk Profile & Causality
To implement a self-validating safety system, laboratory personnel must understand the molecular causality behind the compound's hazards:
-
Michael Acceptor Reactivity (Acute Toxicity): The compound features an α,β -unsaturated ketone. The highly electron-withdrawing CF3 group adjacent to the carbonyl drastically increases the electrophilicity of the β -carbon. In biological systems, this makes the molecule a potent "Michael acceptor," capable of rapidly forming irreversible covalent bonds with nucleophilic thiol groups (such as those on cysteine residues in proteins and glutathione)[1]. This rapid alkylation leads to severe skin sensitization, mucosal irritation, and cellular toxicity.
-
Fluorine Stability (Disposal Complexity): The CF3 group contains carbon-fluorine (C-F) bonds, which are among the strongest single bonds in organic chemistry (bond dissociation energy ~485 kJ/mol). Standard waste incineration fails to break these bonds, potentially releasing volatile fluorocarbons or toxic Products of Incomplete Combustion (PICs) into the atmosphere[2]. Therefore, terminal disposal requires specialized high-temperature thermal destruction.
Quantitative Risk and Disposal Parameters
| Parameter | Operational Threshold | Mechanistic Rationale |
| Incineration Temperature | > 1,000 °C | Minimum thermal energy required to reliably cleave stable C-F bonds and prevent the formation of fluorinated PICs[3]. |
| Combustion Residence Time | ≥ 2.0 seconds | Ensures complete mineralization of the vaporized fluorinated fragments within the combustion chamber[4]. |
| Post-Combustion Scrubber pH | > 8.0 (Alkaline) | Thermal destruction of CF3 groups generates highly corrosive Hydrogen Fluoride (HF) gas, which must be neutralized via alkali scrubbing[2]. |
| Storage Temperature | 2 - 8 °C (Refrigerated) | Prevents thermally-induced spontaneous polymerization or degradation of the reactive enone moiety. |
Immediate Safety & Handling Protocols
To prevent exposure to this reactive Michael acceptor, implement the following self-validating handling methodology:
-
Step 1: Establish Engineering Controls. Always handle the compound within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.
-
Validation: Verify inward face velocity is ≥ 100 fpm before opening the container.
-
-
Step 2: Don Appropriate PPE. Wear double-layered nitrile or neoprene gloves (which offer superior resistance to ketones compared to standard latex), a chemically resistant lab coat, and full-coverage safety goggles.
-
Step 3: Eliminate Incompatible Reagents. Clear the workspace of strong bases, primary/secondary amines, and strong nucleophiles.
-
Causality: The enone is highly susceptible to unwanted conjugate addition or exothermic polymerization if exposed to nucleophilic catalysts.
-
-
Step 4: Execute Transfer. Use closed-system transfer methods (e.g., syringe and septum) for solutions to prevent aerosolization of the reactive compound.
Spill Response & Containment Workflow
In the event of a spill, immediate containment is critical to prevent inhalation of reactive vapors and environmental contamination.
Workflow for spill containment and disposal routing of fluorinated enones.
Spill Response Methodology:
-
Isolate: Immediately evacuate personnel from the immediate vicinity and increase room ventilation.
-
Protect: Responders must don a NIOSH-approved respirator with organic vapor cartridges (OV/P100) before re-entering the area.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as diatomaceous earth or dry sand.
-
Crucial Causality: Do NOT use basic absorbents or combustible materials (like sawdust), as the reactive enone may undergo exothermic reactions.
-
-
Collect: Mechanically sweep the absorbed mixture using non-sparking tools and place it into a chemically compatible, sealable container (e.g., High-Density Polyethylene - HDPE).
Step-by-Step Disposal Plan (High-Temperature Incineration)
Due to the presence of the trifluoromethyl group, 4-(2,5-Dimethoxyphenyl)-1,1,1-trifluorobut-3-en-2-one cannot be disposed of in standard organic waste streams. It must be routed for specialized thermal destruction.
-
Step 1: Segregation. Isolate the compound and any contaminated materials (gloves, absorbents, empty vials) in a dedicated "Halogenated Organic Waste" stream.
-
Causality: Mixing with non-halogenated waste dilutes the stream and may result in the waste being sent to a standard incinerator incapable of breaking C-F bonds.
-
-
Step 2: Primary Packaging. Store the waste in UN-approved, chemically compatible containers (PTFE-lined or HDPE). Ensure the container is tightly sealed to prevent vapor escape.
-
Step 3: Regulatory Labeling. Label the container explicitly with the chemical name, "Contains Fluorinated Organics / Halogenated Waste," and the appropriate GHS hazard pictograms (Health Hazard, Irritant).
-
Step 4: Contractor Verification. Contract only with a licensed hazardous waste disposal facility that explicitly guarantees high-temperature incineration capabilities.
-
Validation: Request written confirmation that the facility operates their rotary kiln or liquid injection incinerator at >1,000°C with a minimum 2-second residence time, and utilizes wet alkaline scrubbers to capture resulting HF gas[3].
-
-
Step 5: Documentation. Retain the Certificate of Destruction (CoD) provided by the facility. This closes the self-validating loop, proving that the fluorinated compound was completely mineralized and not released into the environment.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
